molecular formula C6H5FIN B146158 2-Fluoro-4-iodoaniline CAS No. 29632-74-4

2-Fluoro-4-iodoaniline

Cat. No.: B146158
CAS No.: 29632-74-4
M. Wt: 237.01 g/mol
InChI Key: CUMTUBVTKOYYOU-UHFFFAOYSA-N
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Description

The profiling of iodine-containing metabolites produced by the earthworm Eisenia veneta by exposing it to 2-fluoro-4-iodoaniline was carried out using high-performance liquid chromatography/inductively coupled plasma mass spectrometry (HPLC/ICPMS).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMTUBVTKOYYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952101
Record name 2-Fluoro-4-iodoaniline
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Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29632-74-4
Record name 2-Fluoro-4-iodoaniline
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Record name Benzenamine, 2-fluoro-4-iodo-
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Record name 29632-74-4
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Record name 2-Fluoro-4-iodoaniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodoaniline is a halogenated aromatic amine that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring both fluorine and iodine substituents on an aniline ring, provides distinct synthetic handles for the construction of complex molecules. This guide offers a comprehensive overview of its chemical properties, experimental protocols, and its role in significant biological pathways, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is a solid at room temperature, appearing as an off-white to brown powder.[1][2] Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₆H₅FIN[3]
Molecular Weight 237.01 g/mol [3]
CAS Number 29632-74-4[3]
Appearance Off-white to brown powder[1][2]
Melting Point 55-57 °C[1]
Boiling Point 259 °C[1]
Density 2.008 g/cm³[1]
Solubility Insoluble in water[1]

Synthesis and Reactivity

The presence of both a fluorine and an iodine atom on the aniline ring imparts unique reactivity to this compound. The fluorine atom can influence the electronic properties and metabolic stability of derivative molecules, a desirable trait in pharmaceutical development.[1] The iodine atom, being a large and polarizable halogen, serves as an excellent leaving group, making the molecule highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions.[1]

This dual functionality allows for the selective introduction of a wide range of substituents, enabling the construction of intricate molecular frameworks.[1] This versatility makes this compound a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of 2-fluoroaniline. The following protocol is adapted from established procedures.[4][5]

Materials:

  • 2-fluoroaniline

  • Iodine

  • Calcium Carbonate (or Sodium Bicarbonate)

  • Ether (or Dichloromethane)

  • Water

  • Sodium Thiosulfate (or Sodium Bisulfite)

  • Petroleum Ether (or Hexane)

Procedure:

  • A mixture of 2-fluoroaniline (1 equivalent), iodine (1-1.2 equivalents), and calcium carbonate (or sodium bicarbonate, 1 equivalent) in a mixture of ether and water is heated at reflux for an extended period (e.g., 48 hours).[5]

  • After reflux, the ether is removed by distillation.[5]

  • The excess iodine is neutralized by the addition of a sodium thiosulfate solution until the characteristic iodine color disappears.[5]

  • The product is then isolated by steam distillation.[5]

  • Further purification can be achieved by recrystallization from petroleum ether to yield this compound.[5]

Suzuki-Miyaura Cross-Coupling Reaction

The iodine atom in this compound makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following is a general protocol that can be adapted for specific arylboronic acids.[6]

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Dioxane/Water, 4:1)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to a temperature typically ranging from 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography.

Applications in Drug Development & Signaling Pathways

This compound is a known precursor in the synthesis of the MEK inhibitor TAK-733.[7][8] MEK (mitogen-activated protein kinase kinase) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.

TAK_733_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation TAK733 TAK-733 (derived from This compound) TAK733->MEK

TAK-733 Inhibition of the MAPK/ERK Signaling Pathway.

The diagram above illustrates the MAPK/ERK signaling cascade and the point of inhibition by TAK-733. By blocking MEK, TAK-733 prevents the downstream signaling that leads to cell proliferation and survival, making it a target for cancer therapy.

Experimental and Synthetic Workflow

The utility of this compound as a synthetic intermediate can be visualized in a typical workflow for the synthesis of a complex molecule like a biaryl-substituted aniline derivative.

Synthetic_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Step1 Intermediate1 2-Fluoro-4-biarylaniline Step1->Intermediate1 Analysis1 Reaction Monitoring (TLC, LC-MS) Step1->Analysis1 Step2 Further Functionalization (e.g., N-alkylation, acylation) Intermediate1->Step2 FinalProduct Complex Aniline Derivative Step2->FinalProduct Step2->Analysis1 Analysis2 Purification & Characterization (Column Chromatography, NMR, MS) FinalProduct->Analysis2

General Synthetic Workflow Utilizing this compound.

This workflow highlights the key transformations where this compound is employed, starting from a cross-coupling reaction to introduce a biaryl moiety, followed by further modifications of the aniline nitrogen to generate a more complex final product. Each synthetic step is followed by appropriate analytical techniques to monitor the reaction and characterize the products.

References

2-Fluoro-4-iodoaniline synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-iodoaniline

Introduction

This compound is a halogenated aromatic amine that serves as a crucial intermediate in complex organic synthesis.[1] Its unique molecular structure, featuring both a fluorine and an iodine atom on the aniline ring, provides distinct synthetic advantages. The fluorine atom can enhance the metabolic stability and electronic properties of derivative molecules, a desirable trait in drug development.[1] The iodine atom, being an excellent leaving group, is ideal for various transition-metal-catalyzed cross-coupling reactions.[1] This versatile building block is widely utilized in the pharmaceutical, agrochemical, and advanced materials industries.[1][2][3][4][5] It is notably used as a moiety in the synthesis of TAK-733, a selective inhibitor of MEK2.[3][5]

Synthesis of this compound

The most commonly cited synthesis of this compound involves the direct iodination of 2-fluoroaniline. This electrophilic aromatic substitution reaction positions the iodine atom at the para position relative to the activating amino group.

Reaction Scheme

Synthesis_of_2_Fluoro_4_iodoaniline cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product node_reac 2-Fluoroaniline 2-Fluoroaniline Iodine Iodine (I2) Sodium Bicarbonate (NaHCO3) Sodium Bicarbonate (NaHCO3) This compound This compound Sodium Bicarbonate (NaHCO3)->this compound Base 60 °C 60 °C 60 °C->this compound Heat node_prod

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is based on the iodination of 2-fluoroaniline.[2]

  • Reaction Setup: In a suitable reaction vessel, add 2-fluoroaniline (54 g, 486 mmol) to an aqueous solution (250 mL) of sodium bicarbonate (41 g, 486 mmol) with vigorous stirring.[2]

  • Heating: Heat the resulting suspension to 60 °C in an oil bath.[2]

  • Addition of Iodine: Add solid iodine (123 g, 486 mmol) to the heated suspension in portions.[2]

  • Reaction Monitoring: After the complete addition of iodine, continue stirring the dark-colored mixture at 60 °C for 3 hours.[2] The reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.[2]

    • Add dichloromethane (300 mL) followed by a saturated aqueous solution of sodium bisulfite (300 mL) to quench any unreacted iodine.[2]

    • Stir the two-phase system vigorously for 10 minutes.[2]

    • Transfer the mixture to a separatory funnel and separate the organic layer.[2]

  • Purification:

    • Remove the solvent from the organic layer under reduced pressure to yield a black crystalline solid.[2]

    • Add hexane (300 mL) to the solid and heat the mixture to reflux.[2]

    • Decant the hot hexane solution from any insoluble syrup.[2]

    • Allow the hexane solution to cool, which will cause the product to crystallize as fine yellow needles.[2]

  • Isolation: Isolate the crystals by filtration to obtain this compound. A typical yield is around 56%.[2]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic data for this compound.

Data Presentation: Physical and Spectroscopic Properties
PropertyValueReference(s)
Appearance Off-white to brown powder; Fine yellow needles/solid[1][2][3]
Molecular Formula C₆H₅FIN[1][7][8]
Molecular Weight 237.01 g/mol [3][7][9]
Melting Point 53 - 57 °C[1][2][9]
Solubility Insoluble in water[3][4]
¹H NMR (400 MHz, CDCl₃) δ 8.1 (t, J=8Hz, 1H), 7.4 (d, J=6Hz, 1H), 7.2 (d, J=6Hz, 1H)[2]
Mass Spec (MS) m/z 237 (M⁺), [M+H]⁺ = 238[10][11]
Experimental Protocols: Characterization

The following are generalized protocols for the key analytical techniques used to characterize this compound.

1. Melting Point Determination

  • Objective: To determine the melting point range as an indicator of purity.

  • Methodology: A small amount of the crystalline product is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting point range, such as 55-57 °C, indicates high purity.[1][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) nuclei.

  • Methodology (¹H NMR):

    • Dissolve a small sample (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Set the spectral width to cover a range of approximately 0-10 ppm.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phasing, and baseline correction to obtain the spectrum. The resulting peaks, their integration, and splitting patterns are analyzed to confirm the structure.[2][12]

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology (GC-MS or LC-MS):

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for initial separation.[9][10]

    • Ionize the sample using an appropriate technique (e.g., Electron Impact for GC-MS or Electrospray Ionization for LC-MS).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the molecular weight of the compound (237.01 g/mol ).[7][10][11]

4. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology (ATR-IR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Characteristic peaks for N-H stretching (of the amine), C-H aromatic stretching, C=C aromatic ring stretching, C-F stretching, and C-I stretching should be observed and compared with known values.[7]

Logical Workflow for Characterization

Characterization_Workflow cluster_purity cluster_structure Start Synthesized Product (Crude this compound) Purification Purification (Recrystallization) Start->Purification Purity_Check Purity Assessment Purification->Purity_Check Purity_Check->Purification If impure Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm If pure TLC TLC MP Melting Point Final_Product Pure this compound Structure_Confirm->Final_Product Structure Confirmed NMR ¹H NMR MS Mass Spectrometry IR IR Spectroscopy

Caption: Logical workflow for the purification and characterization.

References

Spectroscopic Data of 2-Fluoro-4-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Fluoro-4-iodoaniline (CAS No. 29632-74-4). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.1Triplet8Aromatic CH
7.4Doublet6Aromatic CH
7.2Doublet6Aromatic CH

Solvent: CDCl₃, Instrument: 400 MHz NMR Spectrometer[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm
Data not available in the search results.

Note: While a ¹³C NMR spectrum is available in spectral databases, the specific peak list was not accessible in the provided search results.[2]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3500 - 3150N-H stretch (primary amine)
1600 - 1585 & 1500 - 1400C-C stretch (in-ring aromatic)
1335 - 1250C-N stretch (aromatic amine)
1000 - 1400C-F stretch
< 600C-I stretch

Note: The expected absorption ranges are based on standard IR correlation tables.[3][4][5][6] The spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer with an ATR-Neat technique.[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
237Most AbundantMolecular Ion [M]⁺
110Second Most AbundantFragment Ion
83Third Most AbundantFragment Ion

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving 5-20 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H NMR spectra were recorded on a 500 MHz Bruker Avance DRX 500 FT NMR spectrometer at 303 K.[7] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound was obtained using a Bruker Tensor 27 FT-IR spectrometer.[2] The analysis was performed using the Attenuated Total Reflectance (ATR) technique with a neat solid sample.[2] A small amount of the solid powder was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the mid-infrared range.

Mass Spectrometry (MS)

Mass spectral data was acquired using a gas chromatograph (Agilent 7890B) coupled to a mass spectrometer.[8] A quartz capillary column (30 m length, 0.25 mm inner diameter, 0.5 µm film thickness) with a stationary phase like DB-Wax was used for separation.[8] The sample was introduced via a split/splitless injector. The mass spectrometer was operated in electron ionization (EI) mode. The resulting mass spectrum was compared with the NIST 2005 database for identification.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data FT-IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Fluoro-4-iodoaniline (CAS No. 29632-74-4). This compound is a key building block in the synthesis of various pharmaceutical and chemical entities, making a thorough understanding of its structural characteristics essential for its effective application.

Introduction

This compound is a disubstituted aniline with a fluorine atom at the ortho position and an iodine atom at the para position relative to the amino group. Its chemical formula is C₆H₅FIN, and it has a molecular weight of 237.01 g/mol . The presence of the electron-withdrawing fluorine and iodine atoms, along with the electron-donating amino group, influences the electronic properties and reactivity of the aromatic ring. This guide delves into the molecule's geometry, including bond lengths, bond angles, and dihedral angles, as well as its conformational preferences.

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group, a fluorine atom, and an iodine atom. The IUPAC name for this compound is this compound.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number29632-74-4
Molecular FormulaC₆H₅FIN
Molecular Weight237.01 g/mol
Melting Point55-57 °C
Boiling Point259 °C
Density2.008 g/cm³
AppearanceOff-white to brown powder
SMILESNc1ccc(I)cc1F
InChIKeyCUMTUBVTKOYYOU-UHFFFAOYSA-N

While a definitive crystal structure for this compound is not publicly available, structural parameters can be inferred from analyses of closely related compounds, such as 2-Chloro-4-iodoaniline, and through computational modeling. The study of 2-Chloro-4-iodoaniline reveals that the nitrogen atom of the amino group is not coplanar with the aromatic ring, resulting in a pyramidal geometry for the C(Ar)-NH₂ group. A similar pyramidal conformation is expected for this compound.

Table 2: Predicted Bond Lengths and Angles

Note: These values are estimations based on computational studies of similar molecules and general principles of aromatic compounds, as a specific crystal structure for this compound is not available.

BondPredicted Length (Å)Bond AnglePredicted Angle (°)
C-C (aromatic)1.39 - 1.41C-C-C (aromatic)118 - 121
C-N~1.40C2-C1-N~120
C-F~1.35C1-C2-F~120
C-I~2.10C3-C4-I~120
N-H~1.01H-N-H~109
C-H~1.08C-C-H~120

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the amino group relative to the benzene ring. Due to the pyramidal nature of the amino group, the two hydrogen atoms can be positioned above and below the plane of the ring. The rotation around the C-N bond is a key factor in its conformational flexibility.

Studies on substituted anilines suggest that the potential energy surface for the rotation of the amino group is influenced by the nature and position of the substituents. The presence of the ortho-fluoro substituent likely introduces some steric hindrance and electrostatic interactions that will affect the preferred rotational conformation of the amino group.

MolecularStructure cluster_ring Aromatic Ring cluster_substituents Substituents C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 F F C2->F C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 I I C4->I C6 C C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 H1 H N->H1 H2 H N->H2

Caption: A 2D representation of the this compound molecular structure.

Experimental Protocols

X-ray crystallography is the primary technique for determining the precise three-dimensional structure of a crystalline solid.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. The structural model is refined to best fit the experimental data.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, the spectrum is acquired to observe the chemical shifts, coupling constants (J-values), and integration of the proton signals. For ¹³C NMR, the spectrum reveals the chemical shifts of the carbon atoms.

  • Spectral Analysis: The chemical shifts provide information about the electronic environment of each nucleus. The coupling patterns in the ¹H NMR spectrum reveal the connectivity of the protons.

Table 3: Representative Spectroscopic Data

TechniqueKey Observations
¹H NMR Aromatic protons will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). The amino protons will appear as a broad singlet. The splitting patterns will be influenced by coupling to both other protons and the fluorine atom.
¹³C NMR Six distinct signals are expected for the aromatic carbons. The carbon atoms bonded to fluorine and iodine will show characteristic chemical shifts and, in the case of the C-F bond, C-F coupling.
FTIR Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching, as well as aromatic C-H and C=C stretching and bending vibrations.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate.

  • Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups in the molecule.

ExperimentalWorkflow cluster_techniques Analytical Techniques cluster_data Data Output substance This compound xray X-ray Crystallography substance->xray nmr NMR Spectroscopy substance->nmr ftir FTIR Spectroscopy substance->ftir structure 3D Molecular Structure (Bond Lengths, Angles) xray->structure connectivity Chemical Connectivity (Chemical Shifts, Couplings) nmr->connectivity functional_groups Functional Groups (Vibrational Frequencies) ftir->functional_groups

Caption: Workflow for the structural characterization of this compound.

Conclusion

The molecular structure and conformation of this compound are governed by the interplay of its substituent groups on the aromatic ring. While a definitive experimental structure from X-ray crystallography is pending in the public domain, a pyramidal amino group conformation is strongly suggested by related studies. Spectroscopic techniques like NMR and FTIR provide valuable insights into the molecule's connectivity and functional groups. A comprehensive understanding of these structural features is paramount for medicinal chemists and material scientists aiming to utilize this versatile building block in novel synthetic applications.

Quantum Chemical Blueprint of 2-Fluoro-4-iodoaniline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodoaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the interplay of the electron-donating amino group and the electron-withdrawing fluorine and iodine substituents, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Understanding the quantum chemical properties of this molecule is paramount for predicting its reactivity, intermolecular interactions, and metabolic stability. This technical guide provides a comprehensive overview of the key quantum chemical calculations for this compound, offering insights into its molecular structure, electronic landscape, and spectroscopic signatures. The methodologies and data presented herein serve as a foundational reference for researchers engaged in the rational design of molecules incorporating this important scaffold.

While direct, in-depth quantum chemical studies on this compound are not extensively published, this guide is built upon established computational methodologies and analogous data from studies on similar halogenated anilines. The presented data is representative and intended to illustrate the expected quantum chemical characteristics of the molecule.

Computational Methodology

The quantum chemical calculations summarized in this guide are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. A common approach involves geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum.

A typical experimental protocol would involve:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Theoretical Method: A functional such as B3LYP or CAM-B3LYP is often employed to provide a good balance between accuracy and computational cost.

  • Basis Set: A basis set like 6-311++G(d,p) for lighter atoms (C, H, N, F) and a basis set with an effective core potential, such as LANL2DZ, for the heavier iodine atom is a standard choice to accurately describe the electronic environment.

  • Solvation Model: To simulate a more realistic biological or solution-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated.

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates a standard workflow for the quantum chemical analysis of a molecule like this compound.

G A Initial Structure Generation (e.g., from 2D sketch) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)/LANL2DZ) A->B C Frequency Calculation B->C G Is it a true minimum? (No imaginary frequencies) C->G D Thermodynamic Properties (Zero-point energy, Enthalpy, Entropy) E Electronic Properties Analysis (HOMO, LUMO, Mulliken Charges, MEP) D->E F Spectroscopic Properties Prediction (IR, Raman, NMR, UV-Vis) E->F G->B No (Re-optimize) G->D Yes

Caption: Workflow for Quantum Chemical Calculations.

Data Presentation

The following tables summarize the key quantitative data expected from DFT calculations on this compound.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.395
C-F1.358
C-I2.102
C-C (avg)1.390
C-H (avg)1.085
C-C-N120.5
C-C-F119.8
C-C-I119.2
F-C-C-N
I-C-C-C
Table 2: Calculated Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹)Description
ν(N-H) stretch3450, 3350Asymmetric and symmetric stretching
ν(C-N) stretch1280Aromatic C-N stretching
ν(C-F) stretch1250Aromatic C-F stretching
ν(C-I) stretch530Aromatic C-I stretching
δ(N-H) scissoring1620Amino group scissoring
Table 3: Frontier Molecular Orbital (FMO) Analysis
ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-5.50
Lowest Unoccupied Molecular Orbital (LUMO)-0.85
HOMO-LUMO Energy Gap (ΔE)4.65

The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 4: Global Reactivity Descriptors
DescriptorValue
Ionization Potential (I)5.50 eV
Electron Affinity (A)0.85 eV
Electronegativity (χ)3.175 eV
Chemical Hardness (η)2.325 eV
Chemical Softness (S)0.215 eV⁻¹
Electrophilicity Index (ω)2.16 eV

These descriptors provide quantitative measures of the molecule's reactivity. For instance, the electrophilicity index indicates the ability of the molecule to accept electrons.

Table 5: Mulliken Atomic Charges
AtomCharge (e)
N-0.85
F-0.35
I-0.10
C (bonded to N)0.25
C (bonded to F)0.30
C (bonded to I)0.05

Mulliken charge analysis reveals the charge distribution across the molecule, highlighting electronegative and electropositive centers which are crucial for understanding intermolecular interactions.

Signaling Pathways and Experimental Workflows

While quantum chemical calculations do not directly describe signaling pathways in a biological context, the outputs are critical for parameterizing molecular docking and molecular dynamics simulations. These simulations can then predict how this compound-derived ligands interact with biological targets, such as enzymes or receptors, thereby elucidating their potential role in signaling pathways.

The following diagram illustrates the logical relationship between quantum chemical calculations and their application in drug development.

G A Quantum Chemical Calculations (DFT on this compound) B Molecular Properties (Geometry, Charges, Orbitals) A->B C Force Field Parametrization B->C D Molecular Docking Simulations C->D F Molecular Dynamics Simulations C->F E Binding Affinity Prediction D->E H Lead Optimization in Drug Design E->H G Interaction Stability Analysis F->G G->H

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodoaniline is a key building block in modern organic synthesis, prized for its unique electronic properties and versatile reactivity. This guide provides a comprehensive overview of its characteristics, focusing on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecules in pharmaceutical and materials science. The interplay of the ortho-fluoro and para-iodo substituents creates a nuanced electronic environment that dictates the regioselectivity and efficiency of these transformations. This document details the electronic effects, summarizes quantitative data from key reactions, provides experimental protocols, and visualizes reaction pathways to serve as a valuable resource for researchers in the field.

Introduction

This compound (CAS No. 29632-74-4) is a disubstituted aromatic amine that has gained prominence as a versatile intermediate in the synthesis of high-value organic compounds, most notably in the pharmaceutical industry.[1][2] Its utility is exemplified in the synthesis of Trametinib, a MEK inhibitor used in cancer therapy.[3][4] The strategic placement of a fluorine atom at the ortho position and an iodine atom at the para position relative to the amino group imparts distinct reactivity and electronic characteristics to the molecule. The iodine atom serves as an excellent leaving group in a variety of cross-coupling reactions, while the electron-withdrawing fluorine atom modulates the electron density of the aromatic ring and the basicity of the aniline nitrogen.[2] This guide will delve into the electronic effects governing its reactivity, present quantitative data on its performance in key synthetic transformations, and provide detailed experimental protocols.

Electronic Effects of Substituents

The reactivity of this compound is a direct consequence of the combined electronic influence of its three functional groups: the amino (-NH₂), fluoro (-F), and iodo (-I) groups.

  • Amino Group (-NH₂): The amino group is a strong activating group due to its +R (resonance) effect, donating electron density to the aromatic ring through its lone pair of electrons. This effect increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. However, it also has a -I (inductive) effect due to the electronegativity of nitrogen, which is weaker than its resonance effect.

  • Fluoro Group (-F): The fluorine atom, being the most electronegative element, exerts a strong -I effect, withdrawing electron density from the ring through the sigma bond. It also possesses a +R effect due to its lone pairs, but this is significantly weaker than its inductive effect. The net result is that fluorine is a deactivating group, yet it is ortho, para-directing for electrophilic aromatic substitution. In this compound, the ortho-fluoro substituent can also influence the conformation of the amino group and participate in intramolecular hydrogen bonding, which can affect reactivity.

  • Iodo Group (-I): The iodine atom is the least electronegative of the common halogens. It has a weak -I effect and a weak +R effect. Its most significant chemical characteristic in this context is its ability to act as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The C-I bond is the weakest among the carbon-halogen bonds (excluding astatine), making it highly susceptible to oxidative addition to a low-valent palladium catalyst.

The interplay of these effects makes the C-I bond the primary site for cross-coupling reactions, while the electronic nature of the ring, as modulated by the fluoro and amino groups, influences the rate and efficiency of these reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows for selective functionalization at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. While specific examples with this compound are not extensively documented in readily available literature, its high reactivity at the C-I bond suggests it would be an excellent substrate. The reaction is expected to proceed under standard Suzuki conditions.

Table 1: Representative Palladium-Catalyzed Reactions of this compound

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Reductive Cross-Coupling2-bromo-6-methyl pyridine[Pd(μ-I)(PtBu₃)]₂ / P(tBu)₃·HBF₄Na₂CO₃Toluene1201264[5]
Heck-type Coupling4-fluorostyrenePd(tmpp)₂Cl₂-DMF801273[6]
Carbonylation/Amination1,1'-carbonyldiimidazole, then cyclopropylamineEt₃N-DMF0 to RT696[3]
Nucleophilic Aromatic Substitution (SNAr)Pyridotrione derivative------[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is crucial for the synthesis of complex aniline derivatives. This compound can serve as the aryl halide component, allowing for the introduction of a new amino substituent at the 4-position.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of aryl alkynes, which are important motifs in pharmaceuticals and materials. The C-I bond of this compound is highly reactive in this transformation.

Experimental Protocols

The following are detailed, representative protocols for key reactions involving this compound, based on established methodologies for similar substrates.

Synthesis of this compound

This protocol describes the iodination of 2-fluoroaniline.

Procedure:

  • To a vigorously stirred aqueous solution (250 mL) of sodium bicarbonate (41 g, 486 mmol), add o-fluoroaniline (54 g, 486 mmol).

  • Heat the suspension to 60 °C in an oil bath.

  • Add iodine (123 g, 486 mmol) in portions to the heated suspension.

  • Continue stirring the dark-colored mixture at 60 °C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add dichloromethane (300 mL) followed by a saturated sodium bisulfite solution (300 mL) to the reaction mixture.

  • Stir the two-phase system vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Remove the solvent from the organic layer under reduced pressure to yield a black crystalline solid.

  • Add hexane (300 mL) to the solid and heat the mixture to reflux.

  • Decant the hot hexane solution from the insoluble black syrup.

  • Allow the hexane solution to cool, which will cause the product to crystallize as fine yellow needles.

  • Isolate the product by filtration to afford this compound (yield: 56%).

Reductive Cross-Coupling with 2-Bromo-6-methyl Pyridine

This protocol is based on a reported hydrogen-mediated reductive cross-coupling reaction.[5]

Procedure:

  • In a glovebox, charge a vial with 2-bromo-6-methyl pyridine (1.0 equiv.), this compound (1.2 equiv.), [Pd(μ-I)(PtBu₃)]₂ (2.5 mol%), P(tBu)₃·HBF₄ (10 mol%), and sodium carbonate (2.0 equiv.).

  • Add toluene as the solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a high-pressure reactor, purge with hydrogen gas, and then pressurize to the desired pressure.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired cross-coupled product (reported yield: 64%).[5]

Heck-type Coupling with 4-Fluorostyrene

This protocol is based on a reported palladium-catalyzed coupling reaction.[6]

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), 4-fluorostyrene (1.2 equiv.), and Pd(tmpp)₂Cl₂ (3 mol%).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product (reported yield: 73%).[6]

Visualizations

Logical Relationship of Electronic Effects

electronic_effects substituents Substituents on Aniline Ring nh2 Amino (-NH2) +R > -I (Activating) substituents->nh2 f Fluoro (-F) -I > +R (Deactivating, ortho-directing) substituents->f i Iodo (-I) Excellent Leaving Group substituents->i reactivity Overall Reactivity and Regioselectivity nh2->reactivity Increases ring nucleophilicity f->reactivity Modulates electron density i->reactivity Enables cross-coupling at C4 cross_coupling_workflow start Start: Reaction Setup reactants Combine this compound, Coupling Partner, Base start->reactants catalyst Add Palladium Catalyst and Ligand reactants->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final Product purification->product suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I (this compound) pd_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR')_2 diorgano_pd Ar-Pd(II)-R(L_n) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-R reductive_elimination->product

References

An In-depth Technical Guide to 2-Fluoro-4-iodoaniline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodoaniline is a halogenated aromatic amine that has emerged as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring both fluorine and iodine substituents, provides versatile handles for the construction of complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a particular focus on its role in the development of pharmaceutical agents. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its physicochemical and spectroscopic properties. Furthermore, this guide explores its pivotal role as a precursor to the MEK1/2 inhibitor, TAK-733, and illustrates the targeted signaling pathway.

Introduction

This compound (CAS No. 29632-74-4) is a substituted aniline that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] The presence of a fluorine atom at the 2-position and an iodine atom at the 4-position of the aniline ring imparts unique reactivity and desirable physicochemical properties to its derivatives.[2] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the iodo group serves as a versatile synthetic handle for various cross-coupling reactions.[2] This guide delves into the historical context of its discovery, detailed synthetic methodologies, and its significant application in the synthesis of targeted cancer therapeutics.

History and Discovery

While the precise first synthesis of this compound is not prominently documented in a singular discovery paper, early investigations into the halogenation of anilines were extensively published in journals such as the Journal of the Chemical Society.[3] The development and optimization of synthetic routes to polysubstituted anilines have been an ongoing effort in organic chemistry, driven by the need for novel intermediates in various fields. The synthesis of this compound is a logical extension of these early works, with its utility becoming increasingly apparent with the advent of modern cross-coupling reactions and the growing interest in fluorinated pharmaceuticals.

Physicochemical and Spectroscopic Properties

This compound is typically a light yellow to brown crystalline powder.[2] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 29632-74-4[1]
Molecular Formula C₆H₅FIN[1]
Molecular Weight 237.01 g/mol [1]
Appearance Light yellow to brown crystalline powder[2][4]
Melting Point 55-57 °C
Boiling Point 261.7±25.0 °C at 760 mmHg[5]
Density 2.0±0.1 g/cm³[5]
Table 2: Spectroscopic Data of this compound
Spectroscopy Data Reference(s)
¹H NMR (CDCl₃, 400 MHz) δ 8.1 (t, J=8Hz, 1H), 7.4 (d, J=6Hz, 1H), 7.2 (d, J=6Hz, 1H)[3]
¹³C NMR (CDCl₃, 100 MHz) δ 152.9, 140.0, 116.5, 114.9, 55.8[6]
Mass Spectrometry (GC-MS) m/z: 237 (M+), 110, 83[1]
Infrared (IR) Film (Dichloromethane)[1]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the electrophilic iodination of 2-fluoroaniline. An alternative approach involves the decarboxylative iodination of the corresponding anthranilic acid.

Experimental Protocol: Iodination of 2-Fluoroaniline

This protocol is adapted from established procedures for the iodination of anilines.[3]

Reaction Scheme:

G 2-Fluoroaniline 2-Fluoroaniline reaction_node + 2-Fluoroaniline->reaction_node Iodine Iodine (I₂) Iodine->reaction_node Sodium Bicarbonate Sodium Bicarbonate (NaHCO₃) Sodium Bicarbonate->reaction_node Water Water (H₂O) Water->reaction_node This compound This compound reaction_node->this compound Heat

Figure 1: Synthesis of this compound from 2-fluoroaniline.

Materials:

  • 2-Fluoroaniline (54 g, 486 mmol)

  • Sodium Bicarbonate (41 g, 486 mmol)

  • Iodine (123 g, 486 mmol)

  • Deionized Water (250 mL)

  • Dichloromethane (300 mL)

  • Saturated Sodium Bisulfite Solution (300 mL)

  • Hexane (300 mL)

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, add 2-fluoroaniline (54 g, 486 mmol) to an aqueous solution of sodium bicarbonate (41 g, 486 mmol in 250 mL of water) with vigorous stirring.

  • Heat the resulting suspension to 60 °C in an oil bath.

  • Add iodine (123 g, 486 mmol) portion-wise to the heated suspension.

  • After the addition is complete, continue to stir the dark-colored mixture at 60 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Add dichloromethane (300 mL) to the mixture, followed by the addition of a saturated sodium bisulfite solution (300 mL) to quench any unreacted iodine.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield a black crystalline solid.

  • Add hexane (300 mL) to the solid and heat the mixture to reflux.

  • Decant the hot hexane solution from any insoluble material.

  • Allow the hexane solution to cool, which will induce the crystallization of the product as fine yellow needles.

  • Isolate the product by filtration and dry under vacuum.

Expected Yield: 65 g (56%) of this compound with a melting point of 53 °C.[3]

Alternative Synthetic Route: Decarboxylative Iodination

A more recent and alternative method for the synthesis of 2-iodoanilines involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids. This method can be applied to the synthesis of 4-fluoro-2-iodoaniline from 2-amino-5-fluorobenzoic acid.[7]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 2-fluoroaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. Due to steric hindrance at the ortho-position adjacent to the fluorine atom and the strong directing effect of the amino group, the incoming electrophile (iodonium ion, I⁺, or its equivalent) is directed to the para-position relative to the amino group.[8]

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2FA 2-Fluoroaniline Sigma Arenium Ion (Sigma Complex) 2FA->Sigma Electrophilic Attack I2 I₂ Base Base (e.g., NaHCO₃) Product This compound Sigma->Product Deprotonation

Figure 2: Simplified workflow of the electrophilic iodination of 2-fluoroaniline.

Applications in Drug Development: Synthesis of TAK-733

A prominent application of this compound is its use as a key intermediate in the synthesis of TAK-733, a potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[9][10]

The MEK/ERK Signaling Pathway and its Role in Cancer

The Ras-Raf-MEK-ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver of various cancers.[11] MEK1 and MEK2 are central components of this pathway, and their inhibition presents a key therapeutic strategy.[10]

Inhibition of MEK by TAK-733

TAK-733 is a non-ATP-competitive inhibitor that binds to an allosteric pocket of the MEK1/2 enzymes, locking them in an inactive conformation.[12] This prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor cell proliferation.[12] The incorporation of the 2-fluoro-4-iodophenyl moiety is crucial for the potent and selective activity of TAK-733.[13]

MEK_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation, Survival Transcription->Proliferation TAK733 TAK-733

Figure 3: The MEK/ERK signaling pathway and the inhibitory action of TAK-733.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the distinct reactivity of its halogen substituents have made it an important component in the development of complex molecules, most notably in the pharmaceutical industry. The successful application of this compound in the synthesis of the MEK inhibitor TAK-733 underscores its significance in the quest for novel cancer therapeutics. This guide provides a foundational understanding of this key molecule for researchers and professionals in the field, facilitating its effective utilization in future research and development endeavors.

References

In-Depth Technical Guide to the Physical Properties of 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4), a key intermediate in the synthesis of various pharmaceutical compounds. The data presented herein is crucial for its application in medicinal chemistry and drug development, particularly in optimizing reaction conditions and purification processes.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and reactivity. Below is a summary of its key physical constants.

Physical PropertyValueSource(s)
Appearance Off-white to brown powder or fine yellow solid.[1][2][3]
Melting Point 51-57 °C[1][4][5]
52-54 °C[6]
53 °C[3]
Solubility in Water Insoluble[1][2][7]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[8]

Methodology: Capillary Method (Thiele Tube or Digital Melting Point Apparatus)

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within a Thiele tube.[8]

    • Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

  • Heating: The apparatus is heated slowly and uniformly, with the heating rate reduced to approximately 1-2°C per minute near the expected melting point.[8]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample.[8]

Solubility Determination

Solubility tests are fundamental in characterizing an organic compound and can provide insights into its polarity and the presence of certain functional groups.[11]

Methodology: Qualitative Solubility Test

  • Sample Preparation: A small, measured amount of this compound (e.g., 25 mg or a few drops if liquid) is placed into a small test tube.[11]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added to the test tube in small portions.[11]

  • Mixing: After each addition of the solvent, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to ensure thorough mixing.[11][12]

  • Observation: The mixture is visually inspected to determine if the compound has completely dissolved. If the solid is no longer visible and the solution is clear, the compound is considered soluble. If the solid remains or the solution is cloudy, it is deemed insoluble.[12] This process is repeated with a range of solvents of varying polarities (e.g., diethyl ether, 5% NaOH, 5% HCl, and concentrated H2SO4) to classify the compound's solubility.[13][14]

Logical Relationship Diagram

The following diagram illustrates the relationship between this compound and its determined physical properties.

G A This compound B Physical Properties A->B exhibits C Melting Point (51-57 °C) B->C D Solubility in Water (Insoluble) B->D

Caption: Logical flow from the compound to its physical properties.

References

A Theoretical Investigation of 2-Fluoro-4-iodoaniline: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluoro-4-iodoaniline is a pivotal compound in organic synthesis, particularly valued in the pharmaceutical industry as a precursor for active pharmaceutical ingredients (APIs) in fields such as oncology.[1][2] The molecule's unique structure, featuring both a fluorine and an iodine atom on the aniline ring, provides distinct synthetic advantages. The electronegative fluorine atom can enhance metabolic stability and influence electronic properties, while the larger, more polarizable iodine atom serves as an excellent leaving group in cross-coupling reactions.[1]

A thorough understanding of the molecular structure, electronic properties, and vibrational spectra of this compound is crucial for predicting its reactivity, stability, and potential biological interactions. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating these properties at the atomic level. This whitepaper outlines the steps for such a theoretical study, providing researchers with a roadmap for in-silico analysis.

Proposed Computational Methodology

The following protocol is a recommended starting point for the theoretical investigation of this compound, based on successful studies of similar aniline derivatives.[3]

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound. This is typically achieved using DFT methods. A common and effective choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. The optimization calculation should be performed until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Spectroscopic Analysis

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be compared with experimental FT-IR and FT-Raman spectra. It is standard practice to scale the calculated harmonic frequencies by a scaling factor (typically around 0.96 for B3LYP) to better match experimental anharmonic frequencies.

Electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions, their energies, and oscillator strengths.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule.[3] The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties.[3]

Natural Bond Orbital (NBO) and Mulliken Population Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can reveal information about charge transfer and hyperconjugative interactions within the molecule. Mulliken population analysis is used to calculate the partial charges on each atom, which is useful for understanding the molecule's electrostatic potential and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[3]

Illustrative Data from Related Isomers

As a direct theoretical study on this compound is not available, the following tables present data from a DFT study on m-fluoroaniline (MFA) and m-iodoaniline (MIA) to exemplify the expected results.[3]

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) for MFA and MIA
ParameterMFA (Å or °)MIA (Å or °)
C1-C21.391.40
C2-C31.391.39
C3-C41.391.39
C4-C51.391.39
C5-C61.391.40
C6-C11.391.39
C1-N71.401.40
C3-F8/I81.36 (C-F)2.11 (C-I)
∠(C6-C1-C2)120.3120.5
∠(C1-C2-C3)119.8119.5
∠(C2-C3-C4)119.9120.0
∠(C3-C4-C5)120.1120.2
∠(C4-C5-C6)119.9119.8
∠(C5-C6-C1)120.0120.0

Data extracted from a study on m-fluoroaniline and m-iodoaniline and is for illustrative purposes.[3]

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for MFA and MIA
ParameterMFAMIA
HOMO Energy (eV)-8.71-5.35
LUMO Energy (eV)-4.60-4.57
Energy Gap (Egap) (eV)4.110.78
Ionization Potential (I) (eV)8.715.35
Electron Affinity (A) (eV)4.604.57
Chemical Potential (μ) (eV)-6.65-4.96
Global Hardness (η) (eV)2.050.39
Global Softness (S) (eV)0.241.28
Electrophilicity Index (ω) (eV)10.7831.54

Data extracted from a study on m-fluoroaniline and m-iodoaniline and is for illustrative purposes.[3]

Visualizations

The following diagrams illustrate the workflow and logical connections in a typical theoretical study of a molecule like this compound.

Theoretical_Study_Workflow cluster_input Input cluster_computation Computational Steps cluster_output Calculated Properties mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft nbo_mulliken NBO/Mulliken Analysis geom_opt->nbo_mulliken opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom spectra IR/Raman & UV-Vis Spectra freq_calc->spectra td_dft->spectra fmo HOMO/LUMO Energies td_dft->fmo charges Atomic Charges nbo_mulliken->charges mep Molecular Electrostatic Potential Map charges->mep

Caption: Workflow for a theoretical study of this compound.

Reactivity_Descriptors_Logic cluster_fmo FMO Energies cluster_primary_params Primary Parameters cluster_derived_descriptors Reactivity Descriptors HOMO E(HOMO) IP Ionization Potential (I) I = -E(HOMO) HOMO->IP LUMO E(LUMO) EA Electron Affinity (A) A = -E(LUMO) LUMO->EA Hardness Hardness (η) η = (I - A) / 2 IP->Hardness Potential Chemical Potential (μ) μ = -(I + A) / 2 IP->Potential EA->Hardness EA->Potential Electrophilicity Electrophilicity (ω) ω = μ² / 2η Hardness->Electrophilicity Potential->Electrophilicity

Caption: Derivation of chemical reactivity descriptors from FMO energies.

Conclusion

While experimental data for this compound is available from various suppliers, a dedicated theoretical investigation is a critical next step for a deeper understanding of its chemical behavior. This whitepaper provides a comprehensive guide for researchers to undertake such a study. By following the proposed computational methodology, valuable insights into the geometric, spectroscopic, and electronic properties of this compound can be obtained. The illustrative data from related isomers provides a clear indication of the type and format of the expected results. The visualizations further clarify the workflow and logical connections within the theoretical framework. Such a study would be a significant contribution to the fields of medicinal chemistry and materials science, aiding in the rational design of novel molecules with desired properties.

References

An In-depth Technical Guide to 2-Fluoro-4-iodoaniline: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4). The information is compiled from multiple safety data sheets to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

This compound is a halogenated aniline derivative used in laboratory and chemical synthesis settings.[1][2] Its physical and chemical properties are summarized below.

PropertyValueCitations
CAS Number 29632-74-4[1][3][4]
Molecular Formula C₆H₅FIN[4][5][6]
Molecular Weight 237.01 g/mol [3][5][6]
Appearance White to gray to brown solid, powder, or crystal[4]
Melting Point 52-57 °C
Flash Point 113 °C / 235.4 °F (closed cup)[1]
Solubility Low water solubility; immiscible with water[1][7]

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] It is crucial to understand its potential health effects and adhere to the recommended safety precautions. The GHS classification provides a standardized approach to hazard communication.

Hazard ClassCategoryHazard StatementCitations
Signal Word Warning [1][3][4][5]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][3][4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3][6]

Primary Health Hazards:

  • Harmful: The substance is harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritant: It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]

  • Methemoglobin Formation: Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin).[3][4] The onset of symptoms could be delayed.[3][4]

Exposure Controls and Personal Protection

Strict adherence to exposure controls is paramount to ensure personnel safety. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls:

  • Work should be conducted in a well-ventilated area, such as a fume hood, particularly where dust may be generated.[3][4]

  • Emergency eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE) Protocols:

Protection TypeProtocol and SpecificationsCitations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Protection Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use a proper removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3][4] Clothing: Wear impervious protective clothing to prevent skin exposure.[1][3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. For nuisance dust exposure, a type P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][3][4]

Safe Handling and Storage Protocols

Handling Protocol:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not breathe dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only in a well-ventilated area or outdoors.[1]

Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][7]

  • Store locked up.[4]

  • Protect from exposure to light.[1]

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1]

Emergency Procedures

Immediate and appropriate response during an emergency is critical to minimizing harm.

First-Aid Protocols:

Exposure RouteProtocolCitations
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[1][2][3][4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][2][3][4]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids. If present, remove contact lenses if it is easy to do so. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3][4]

Firefighting Measures:

AspectDetailsCitations
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][3][4]
Unsuitable Extinguishing Media No information available.[1]
Specific Hazards The substance itself is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes.[2] Keep the product and empty containers away from heat and ignition sources.[1]
Hazardous Combustion Products Carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide, gaseous hydrogen fluoride (HF), and nitrogen oxides (NOx).[1][3][4]
Protective Equipment As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2][3][4]

Accidental Release and Disposal

Accidental Release Measures (Spill Protocol):

  • Personal Precautions: Ensure adequate ventilation.[1][3] Evacuate personnel to safe areas.[3] Avoid breathing dust and vapors.[3] Do not touch spilled material unless wearing appropriate protective clothing.[2]

  • Environmental Precautions: Do not let the product enter drains or waterways.[3]

  • Containment and Cleanup:

    • For small spills, sweep up the material and shovel it into a suitable, closed container for disposal.[1][3][4]

    • Avoid creating dust during cleanup.[3]

    • Absorb or cover with dry earth, sand, or other non-combustible material and transfer to containers.[2]

Spill_Response_Workflow start Spill of this compound Detected assess Assess Spill Size and Risk start->assess evac_small Evacuate Immediate Area assess->evac_small Small Spill (Manageable) evac_large Evacuate Laboratory & Alert Others assess->evac_large Large Spill (Unmanageable) ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evac_small->ppe contain Cover/Contain with Inert Absorbent Material (e.g., Sand) ppe->contain collect Carefully Sweep/Collect Material into a Labeled, Sealed Container contain->collect decon Decontaminate Spill Area collect->decon end_node Complete Incident Report & Dispose of Waste Correctly decon->end_node contact_ehs Contact Emergency Response / EH&S evac_large->contact_ehs isolate Isolate the Area (Close Doors, Restrict Access) contact_ehs->isolate await_pro Await Professional Cleanup Crew isolate->await_pro await_pro->end_node

Caption: Workflow for handling an accidental spill of this compound.

Disposal Considerations: Waste disposal methods should be in accordance with local, regional, and national hazardous waste regulations.[1] It is recommended to contact a licensed professional waste disposal service.[3][4] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] Contaminated packaging should be disposed of as unused product.[3][4]

Transport Information

This compound is regulated for transport.

  • DOT UN-No: UN2811[1]

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (some sources may classify as liquid depending on form)[1][7]

References

Methodological & Application

Experimental Protocol for Suzuki Coupling with 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki coupling of 2-Fluoro-4-iodoaniline with various arylboronic acids. This reaction is of significant interest to researchers in medicinal chemistry and materials science as it provides a modular route to synthesize a diverse array of 2-fluoro-4-aminobiphenyl derivatives. These structures are key pharmacophores and valuable intermediates in the development of novel therapeutics and advanced materials.

The protocol herein is based on established methodologies for the Suzuki coupling of haloanilines and other structurally related aryl halides. The reactivity of the C-I bond in this compound makes it an excellent substrate for oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. The presence of the ortho-fluoro substituent and the amino group can influence the electronic properties of the substrate and may require careful optimization of reaction conditions to achieve high yields. This document outlines a general procedure that has proven effective for similar substrates and provides a solid starting point for specific applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the Pd(II) complex, displacing the iodide.

  • Reductive Elimination: The two organic moieties on the palladium complex (the aminophenyl group and the newly transferred aryl group) couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The yield and efficiency of the Suzuki coupling of this compound are highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the boronic acid coupling partner. The following table summarizes representative data for the Suzuki coupling of analogous iodoanilines with various boronic acids, providing an expected range of outcomes for the target substrate.[1]

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
22-Iodoaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane11092
3N-methyl-2-iodoaniline3-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8088
4N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90-100Not specified

Experimental Protocols

This section outlines a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This procedure is a robust starting point and may be optimized for specific substrates.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Silica Gel for column chromatography

Experimental Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 237 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with a high-purity inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg). Following the addition of the catalyst, add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and water) via syringe.[1]

  • Reaction Execution: Immerse the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at 90-100 °C.

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material (this compound) is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 2-fluoro-4-aminobiphenyl derivative.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L_n PdII_Complex Ar-Pd(II)L_n-I (Ar = 2-Fluoro-4-aminophenyl) Pd0->PdII_Complex OxAdd Oxidative Addition PdII_Aryl_Complex Ar-Pd(II)L_n-Ar' PdII_Complex->PdII_Aryl_Complex Transmetalation Transmetalation PdII_Aryl_Complex->Pd0 Product 2-Fluoro-4-Ar'-aniline RedElim Reductive Elimination ArI This compound ArBOH2 Ar'B(OH)2 + Base Experimental_Workflow Experimental Workflow for Suzuki Coupling start Start reagents Combine this compound, Arylboronic acid, and Base in a Schlenk flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst and Degassed Solvent inert->catalyst reaction Heat Reaction Mixture (90-100 °C) catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up (EtOAc/Water) monitor->workup Reaction Complete extract Extract with EtOAc workup->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Concentrate and Purify (Column Chromatography) dry->purify product Isolated Pure Product purify->product

References

Application Notes and Protocols: 2-Fluoro-4-iodoaniline in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-fluoro-4-iodoaniline as a substrate in the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance. The unique electronic and steric properties of this compound make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand, in the presence of a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and broad substrate scope.[1][2]

Application of this compound

This compound is a particularly useful substrate in the Buchwald-Hartwig amination due to the presence of two distinct halogen atoms. The iodine atom is significantly more reactive towards oxidative addition to the palladium catalyst than the fluorine atom, allowing for selective C-N bond formation at the 4-position. The fluorine atom at the 2-position can influence the electronic properties of the resulting N-aryl aniline and can be a site for further functionalization or can be retained to modulate the physicochemical properties of the final product, a common strategy in drug design.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Amine - Palladium Precatalyst - Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent atmosphere Inert Atmosphere (N2 or Ar) solvent->atmosphere heating Heating with Stirring atmosphere->heating monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product product purification->product Isolated Product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocols

Below are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. It is important to note that reaction conditions may require optimization depending on the specific amine coupling partner.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This protocol is a general starting point for the coupling of various amines with this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.0 equivalents relative to the palladium precatalyst).

  • Add the base (typically 1.5-2.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically ranging from 80 °C to 110 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC/MS, or LC/MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound.

Quantitative Data Summary

The following tables summarize representative, albeit generalized, conditions and yields for the Buchwald-Hartwig amination of aryl iodides with various amines. Specific data for this compound is scarce in the public domain, and the following should be considered as starting points for optimization.

Table 1: Reaction of Aryl Iodides with Primary Aliphatic Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10018High
2CyclohexylaminePd₂(dba)₃ (1)XPhos (3)NaOtBu (1.5)Dioxane8012High
3BenzylaminePd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃ (2.0)Toluene11024High

Table 2: Reaction of Aryl Iodides with Secondary Aliphatic Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2.0)Dioxane10016High
2PiperidinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Toluene10020High
3DiethylaminePd₂(dba)₃ (1.5)tBuXPhos (3)NaOtBu (1.8)THF8012Moderate to High

Table 3: Reaction of Aryl Iodides with Anilines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.4)Toluene10024High
24-MethoxyanilinePd₂(dba)₃ (0.5)XPhos (1.5)K₃PO₄ (2.0)Dioxane10018High
34-TrifluoromethylanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)Toluene11024Moderate to High

Note: "High" yield generally refers to >80%, "Moderate to High" refers to 60-80%. These are estimates based on the general literature for aryl iodides and specific optimization for this compound is recommended.

Signaling Pathways and Logical Relationships

The core of the Buchwald-Hartwig amination is the palladium catalytic cycle. The following diagram illustrates the key steps involved in this process.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(NHR2)L_n]+X- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(NR2)L_n deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of a diverse range of N-substituted fluoroanilines. The selectivity of the reaction for the iodo-substituent allows for precise control over the reaction outcome. By careful selection of the palladium catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. These protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, facilitating the development of novel compounds with tailored properties. Further optimization of reaction conditions for specific amine coupling partners is encouraged to achieve the best possible results.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Fluoro-4-iodoaniline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is distinguished by its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in modern organic synthesis.[3][4]

This application note focuses on the Sonogashira coupling of 2-Fluoro-4-iodoaniline, a pivotal building block in medicinal chemistry. The unique substitution pattern of this molecule offers significant advantages for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[5][6] The iodine atom serves as a highly reactive handle for cross-coupling reactions, while the aniline moiety is a common pharmacophore in many therapeutic agents.[5][7] The resulting 2-fluoro-4-alkynyl aniline scaffolds are valuable intermediates for the synthesis of novel kinase inhibitors, antivirals, and other biologically active compounds.[5]

Reaction Principle: The Catalytic Cycle

The Sonogashira coupling typically proceeds through two interconnected catalytic cycles involving palladium and copper.[3] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product.[2] The copper cycle facilitates the formation of the reactive copper acetylide intermediate from the terminal alkyne.[3][8]

Figure 1: Simplified dual catalytic cycle of the Sonogashira reaction.

Application Notes for Drug Development

  • Scaffold Versatility: The Sonogashira coupling of this compound provides rapid access to a library of 4-alkynyl substituted anilines. The alkyne linker offers rigidity and specific spatial orientation, which can be crucial for optimizing binding interactions with biological targets.

  • Bioisosteric Replacement: The fluorine atom at the 2-position acts as a bioisostere for hydrogen, potentially improving metabolic stability by blocking sites of oxidative metabolism.[6] This can lead to improved pharmacokinetic profiles, such as longer half-life and enhanced bioavailability.

  • Further Functionalization: The resulting terminal or internal alkyne is a versatile functional group. It can participate in subsequent reactions such as:

    • Click Chemistry: Terminal alkynes can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole-linked functionalities.[9]

    • Hydrogenation: The alkyne can be selectively reduced to the corresponding cis-alkene, trans-alkene, or alkane, providing access to a wider range of molecular geometries.

    • Cyclization Reactions: The aniline and alkyne moieties can be used to construct heterocyclic ring systems, such as indoles, which are prevalent in medicinal chemistry.[10]

  • Mitigating Aniline-Related Toxicity: While the aniline motif is a valuable pharmacophore, it can sometimes be associated with metabolic activation leading to toxicity.[7][11] Strategic substitution on the aniline ring, as achieved through this coupling reaction, can modulate its electronic properties and metabolic fate, potentially mitigating such risks.[11]

Experimental Protocols

This section provides a general, detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne. Researchers should optimize conditions for their specific substrates.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition - this compound - Pd Catalyst & CuI - Anhydrous Solvent & Base Setup->Reagents Alkyne 3. Alkyne Addition (Dropwise via Syringe) Reagents->Alkyne Reaction 4. Reaction (Stir at RT or Heat) Alkyne->Reaction Monitoring 5. Monitoring (TLC / GC-MS) Reaction->Monitoring Workup 6. Aqueous Work-up (Quench, Extract, Wash) Monitoring->Workup Upon Completion Purification 7. Purification (Column Chromatography) Workup->Purification Analysis 8. Characterization (NMR, MS) Purification->Analysis

Figure 2: General experimental workflow for the Sonogashira coupling reaction.[12]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 eq)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%) under an inert atmosphere (Argon or Nitrogen).[3]

  • Reagent Addition: Add this compound (1.0 mmol, 237 mg). Then, add the anhydrous solvent (5 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol, 0.42 mL).

  • Stirring: Stir the resulting mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via a syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a slightly elevated temperature (e.g., 40-65 °C). The optimal temperature depends on the reactivity of the specific alkyne used.[12][13]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (this compound) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-4-alkynyl aniline product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Substrate Scope and Yields

The Sonogashira coupling of this compound is generally efficient with a wide range of terminal alkynes, affording the desired products in good to excellent yields. The table below summarizes representative examples.

Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryTerminal Alkyne (R-C≡CH)R-GroupProductTypical Yield (%)
1PhenylacetylenePhenyl2-Fluoro-4-(phenylethynyl)aniline85 - 95
24-Ethynylanisole4-Methoxyphenyl2-Fluoro-4-((4-methoxyphenyl)ethynyl)aniline88 - 96
31-Hexynen-Butyl2-Fluoro-4-(hex-1-yn-1-yl)aniline75 - 85
43,3-Dimethyl-1-butynetert-Butyl4-(3,3-Dimethylbut-1-yn-1-yl)-2-fluoroaniline70 - 80
5TrimethylsilylacetyleneTrimethylsilyl (TMS)2-Fluoro-4-((trimethylsilyl)ethynyl)aniline90 - 98
6Propargyl alcohol-CH₂OH4-(3-Hydroxyprop-1-yn-1-yl)-2-fluoroaniline70 - 85

Note: Yields are illustrative and based on typical outcomes for Sonogashira couplings with aryl iodides.[13][14] Actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.

References

Synthesis of Kinase Inhibitors Utilizing 2-Fluoro-4-iodoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodoaniline is a key building block in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The strategic placement of the fluorine and iodine atoms, along with the reactive aniline group, provides a versatile scaffold for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of specific kinases. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using this compound, with a focus on the MEK inhibitor Trametinib and generalizable protocols for common cross-coupling reactions.

Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it can lead to uncontrolled cell proliferation, survival, and migration. Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the signaling cascades that drive disease progression.

Key Synthetic Strategies

The chemical versatility of this compound allows for its incorporation into kinase inhibitor scaffolds through several key synthetic transformations. The presence of an iodo group makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, while the aniline moiety can participate in nucleophilic substitution and condensation reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The aniline nitrogen of this compound can act as a nucleophile, displacing a leaving group on an electron-deficient aromatic or heteroaromatic ring. This is a common strategy for forming a key diarylamine linkage found in many kinase inhibitors.

  • Suzuki-Miyaura Coupling: The iodo group provides a handle for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in building the core structure of many inhibitors by introducing diverse molecular fragments.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between the aryl iodide of this compound and various primary or secondary amines, offering another powerful tool for constructing complex inhibitor scaffolds.

Application Example: Synthesis of Trametinib (MEK Inhibitor)

Trametinib (trade name Mekinist) is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes. It is used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, that harbor BRAF mutations. The synthesis of Trametinib prominently features this compound as a key starting material.

Target Signaling Pathway: RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, mutations in BRAF or RAS proteins lead to constitutive activation of this pathway, driving tumorigenesis. MEK1 and MEK2 are central components of this pathway, and their inhibition by Trametinib effectively blocks downstream signaling to ERK, leading to decreased cancer cell proliferation and survival.

MEK_ERK_Pathway Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Transcription Factors->Proliferation, Survival, Differentiation Trametinib Trametinib Trametinib->MEK1/2

Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Trametinib.
Quantitative Data: In Vitro Potency of Trametinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Trametinib against various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeBRAF/RAS StatusTrametinib IC50 (nM)
A375MelanomaBRAF V600E0.48
SK-MEL-28MelanomaBRAF V600E0.52
HT-29Colorectal CancerBRAF V600E1.0 - 2.5
HCT116Colorectal CancerKRAS G13D1.8
NCI-H23Non-Small Cell Lung CancerKRAS G12C>1000
Experimental Protocol: Synthesis of Trametinib

The synthesis of Trametinib involves a multi-step process. The final key step involves the reaction of a pyridopyrimidine intermediate with this compound. While the full synthesis is complex, the following protocol outlines the crucial coupling step.

Protocol 1: Synthesis of N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide (Trametinib)

  • Materials:

    • N-{3-[3-cyclopropyl-5-chloro-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide (1.0 equiv)

    • This compound (1.2 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

    • Xantphos (0.2 equiv)

    • Anhydrous 1,4-dioxane

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried round-bottom flask, add N-{3-[3-cyclopropyl-5-chloro-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide, this compound, and cesium carbonate.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous, degassed 1,4-dioxane to the flask.

    • In a separate vial, prepare a solution of palladium(II) acetate and Xantphos in a small amount of 1,4-dioxane.

    • Add the catalyst solution to the reaction mixture.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford Trametinib.

General Protocols for Kinase Inhibitor Synthesis

The following protocols describe generalized procedures for Suzuki-Miyaura coupling and Buchwald-Hartwig amination using this compound as a starting material. These can be adapted for the synthesis of a diverse range of kinase inhibitor scaffolds.

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald snar SNAr Reaction (with Activated Heterocycle) start->snar product1 Biaryl Aniline Derivative suzuki->product1 product2 Diaryl/Heteroaryl Amine buchwald->product2 product3 Substituted Anilino-Heterocycle snar->product3 final_product Final Kinase Inhibitor product1->final_product Further Functionalization product2->final_product Further Functionalization product3->final_product Further Functionalization

Figure 2: General synthetic workflow for the elaboration of this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02-0.05 equiv)

    • Ligand (e.g., Xantphos, BINAP) (0.04-0.10 equiv)

    • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (2.0 equiv)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.

    • Evacuate and backfill the tube with nitrogen or argon three times.

    • Add this compound and the amine, followed by the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications through robust and well-established synthetic methodologies, provide a powerful platform for the development of potent and selective drug candidates. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on this privileged scaffold.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-fluoro-4-iodoaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluoro and iodo substituents. The electron-withdrawing nature of the fluorine atom can enhance the biological activity and metabolic stability of derivative compounds, while the reactive iodine atom serves as an excellent handle for introducing molecular diversity through various cross-coupling reactions.

This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings—providing specific experimental conditions and quantitative data where available for reactions involving this compound.

Key Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the high reactivity of the carbon-iodine bond allows for facile oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Cross_Coupling_Overview General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n (Ar = 2-Fluoro-4-aminophenyl) Oxidative_Addition->Ar-Pd(II)(I)L_n Transmetalation_or_Carbopalladation Transmetalation / Carbopalladation Ar-Pd(II)(I)L_n->Transmetalation_or_Carbopalladation Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne, Amine, Stannane) Coupling_Partner->Transmetalation_or_Carbopalladation Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation_or_Carbopalladation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.

Quantitative Data for Suzuki-Miyaura Coupling of this compound
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Nitrophenylboronic acidPd(OH)₂ (cat.)-K₃PO₄Toluene/H₂O65--[1]
2Arylboronic acidsPd/C-K₂CO₃Aqueous Medium70-up to 97%[2]
3Phenylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃Dioxane/Water80-110--[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. It is a powerful tool for the synthesis of substituted alkenes.

Quantitative Data for Heck Reaction of this compound
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1n-Butyl acrylatePdCl₂ (0.2)dppc+PF6- (0.2)Et₃N[bmim][PF6]1201.599[4]
2StyrenePdCl₂-K₂CO₃Methanol120--[3]
Experimental Protocol: Heck Reaction

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkene (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Toluene)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • After the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent and filter to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

Quantitative Data for Sonogashira Coupling of this compound
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (15)DIPADMF452.547[5]
2Ethynylferrocene-CuITEATHF706-[6]
Experimental Protocol: Sonogashira Coupling

This is a general protocol and may need to be optimized for different substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat as required.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling A Combine this compound, Pd Catalyst, and CuI in a Schlenk Flask B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent and Amine Base B->C D Add Terminal Alkyne C->D E Reaction at RT or Elevated Temperature D->E F Work-up: Dilution, Filtration, Extraction E->F G Purification by Column Chromatography F->G H Characterization of Product G->H

Figure 2: Experimental workflow for a typical Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules.

Quantitative Data for Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Morpholine(SIPr)Pd(methallyl)Cl (3.0)-LHMDSTHF22<199[7]
2Primary AminesPd₂(dba)₃ (cat.)AdBippyPhos (cat.)KOPh---High[8]
Experimental Protocol: Buchwald-Hartwig Amination

This general procedure may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.2 - 2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, charge a vial with the palladium precatalyst, ligand, and base.

  • Add this compound and the solvent.

  • Add the amine.

  • Seal the vial and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. It is a highly versatile reaction due to the stability of organostannanes to air and moisture.

Quantitative Data for Stille Coupling of this compound

Specific examples for the Stille coupling of this compound were not prominently found in the initial literature search. The following table provides general conditions as a starting point.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1Tributyl(phenyl)stannanePd(dppf)Cl₂·DCM (10)-CuI, LiClDMF406087 (general)[9]
2VinylstannanePd(PPh₃)₄--Toluene100--[10]
Experimental Protocol: Stille Coupling

This is a general protocol that may require optimization.

Materials:

  • This compound

  • Organostannane (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • Dissolve this compound and the organostannane in the anhydrous solvent in a Schlenk flask.

  • Degas the solution with an inert gas.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Stille_Coupling_Mechanism Catalytic Cycle of the Stille Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (with this compound) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Oxidative_Addition->Ar-Pd(II)(I)L_n Transmetalation Transmetalation (with R-SnBu₃) Ar-Pd(II)(I)L_n->Transmetalation Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Coupled_Product Ar-R Reductive_Elimination->Coupled_Product

Figure 3: Catalytic cycle of the Stille coupling reaction.

References

Synthetic Utility of 2-Fluoro-4-iodoaniline in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodoaniline is a pivotal building block in modern organic synthesis, prized for its unique structural features that allow for versatile and selective chemical transformations. The presence of three distinct functional groups—an amino group, a fluorine atom, and an iodine atom—on the aromatic ring provides multiple reaction sites. The highly reactive carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of complex organic molecules. Its applications are extensive, ranging from the development of active pharmaceutical ingredients (APIs), particularly in oncology, to the creation of advanced materials.[1] This document provides detailed application notes, experimental protocols, and data for key synthetic transformations involving this compound.

Key Synthetic Applications

The strategic positioning of the iodo, fluoro, and amino groups on the aniline ring allows for a range of synthetic manipulations. The iodine atom serves as an excellent leaving group in numerous cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the resulting molecules. The amino group can be a directing group or a point for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/Water90Not Specified
24-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux41-92
34-IodophenolPhenylboronic acidPorous PdK₂CO₃Water80Not Specified

Note: Data for analogous compounds is provided as a representative guide. Specific yields for this compound may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent and then the palladium catalyst (e.g., 5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid Base B Add Degassed Solvent C Add Pd Catalyst D Heat and Stir (80-100 °C) C->D Inert Atmosphere E Aqueous Workup D->E Reaction Complete F Extraction G Purification (Column Chromatography) H Biaryl Product G->H Yields

General workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is crucial for the synthesis of arylalkynes, which are precursors to many complex molecules, including heterocycles.

Quantitative Data Summary: Sonogashira Coupling of Aryl Halides

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodotoluenePhenylacetylenePd on alumina (5%)Cu₂O on alumina (0.1%)-THF/DMA (9:1)8060
2IodobenzenePhenylacetylenePd(0)-PMMA (0.5)-Et₃NWater8098
3Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT89

Note: Data for analogous compounds is provided as a representative guide. Specific yields for this compound may vary.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[2][3]

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Base (e.g., Diisopropylamine or Triethylamine, 7.0 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride, sodium bicarbonate, and brine solutions

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equiv.) in THF at room temperature, add the palladium catalyst, copper(I) iodide, and the base.

  • Add the terminal alkyne (1.1 equiv.) and stir the reaction mixture for 3 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-I This compound Ar-I->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu-acetylide Cu-acetylide Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Transmetalation->Ar-Pd(II)-alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-alkyne Product Reductive_Elimination->Ar-alkyne

Simplified catalytic cycle of the Sonogashira coupling.

The Heck reaction allows for the coupling of this compound with alkenes to form substituted alkenes. This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex organic molecules.

Quantitative Data Summary: Heck Reaction of Aryl Halides

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Iodobenzenen-Butyl acrylatePdCl₂ (0.2)Et₃N[bmim][PF₆]12099
2Iodobenzenen-Butyl acrylatePd nano-spheres (1)Et₃NDMF60100

Note: Data for analogous compounds is provided as a representative guide. Specific yields for this compound may vary.

Experimental Protocol: General Procedure for Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with an alkene.[4]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equiv.), the palladium catalyst, and the ligand in the solvent.

  • Add the base and the alkene to the mixture.

  • Heat the reaction to >100 °C and monitor by TLC.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of this compound with a primary or secondary amine.

Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | 100 | 90 | | 2 | 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | 100 | 94 |

Note: Data for analogous compounds is provided as a representative guide. Specific yields for this compound may vary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[5][6]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst, and the phosphine ligand.

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the base, the amine, and the anhydrous solvent.

  • Stir the reaction at the desired temperature (typically 80-110 °C) and monitor by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.

Substituted benzofurans can be synthesized from derivatives of this compound through a Sonogashira coupling followed by an intramolecular cyclization.[7]

Benzofuran_Synthesis A 2-Fluoro-4-iodophenol (derived from this compound) C Sonogashira Coupling (Pd/Cu catalysis) A->C B Terminal Alkyne B->C D o-Alkynylphenol Intermediate C->D E Intramolecular Cyclization D->E F Substituted Benzofuran E->F

Synthetic route to benzofurans.
Application in Drug Development: Synthesis of Kinase Inhibitors

This compound is a key starting material in the synthesis of several kinase inhibitors, including Trametinib, a MEK inhibitor used in cancer therapy.[8][9] The synthesis often involves the conversion of this compound to an isocyanate or urea derivative, which then undergoes cyclization reactions to form the core heterocyclic structure of the inhibitor.

Conclusion

This compound is a versatile and highly valuable reagent in organic synthesis. Its unique combination of functional groups allows for a wide range of selective transformations, particularly palladium-catalyzed cross-coupling reactions. The protocols and data presented here provide a foundation for researchers to utilize this important building block in the synthesis of complex organic molecules for applications in drug discovery, materials science, and other areas of chemical research.

References

Application Notes and Protocols for 2-Fluoro-4-iodoaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-4-iodoaniline as a critical building block in medicinal chemistry, particularly in the development of targeted therapies. Detailed protocols and supporting data are provided to facilitate its application in drug discovery and development projects.

Application Notes

This compound is a versatile halogenated aromatic amine that serves as a cornerstone for complex organic synthesis in the pharmaceutical industry.[1][2] Its unique molecular architecture, featuring both fluorine and iodine substituents, offers distinct advantages for the synthesis of bioactive molecules, especially in the field of oncology.[1][2]

The presence of a fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of a drug molecule, traits highly valued in pharmaceutical development.[1][2] Concurrently, the iodine atom is an excellent leaving group, making it highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1][2] This dual functionality allows for the strategic and selective introduction of diverse substituents, enabling the construction of intricate molecular frameworks required for potent and selective drug candidates.[1][2]

A prominent application of this compound is as a key intermediate in the synthesis of selective kinase inhibitors.[3][4] Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] By targeting specific kinases, it is possible to develop therapies that are more effective and have fewer side effects than traditional chemotherapy.

One notable example of a drug synthesized using this compound is TAK-733 , a potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated or extracellular signal-regulated protein kinase kinase 1 and 2).[1][3][4] MEK1/2 are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, driving tumor cell proliferation and survival.

Quantitative Data

The incorporation of the 2-fluoro-4-iodophenylamino moiety into the final structure of TAK-733 contributes to its high potency and selectivity. The following table summarizes the in vitro activity of TAK-733.

CompoundTargetIC50 (nM)Cell LineCell-based IC50 (nM)Reference
TAK-733MEK13.2A-375 (BRAF V600E Mutant Melanoma)3.1[1][5]
TAK-733MEK13.2COLO 205 (BRAF V600E Mutant Colorectal)2.1[5]
TAK-733MEK13.2IPC-298 (NRAS Q61R Mutant Melanoma)3.9
TAK-733MEK13.292.1 (GNAQ Q209L Mutant Uveal Melanoma)1.3

Signaling Pathways and Mechanism of Action

TAK-733 exerts its therapeutic effect by inhibiting the MEK1/2 kinases within the MAPK/ERK signaling cascade. This pathway is a critical downstream effector of the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases. The diagrams below illustrate the general EGFR signaling pathway and the specific point of intervention for MEK inhibitors like TAK-733.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Fluoro-4-iodoaniline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Suzuki coupling reaction with this compound?

A1: Low yields can be attributed to several factors. Key areas to investigate include the quality and stability of your reagents (especially the boronic acid), the choice of catalyst, ligand, base, and solvent, and the reaction conditions such as temperature and reaction time. The electronic properties of this compound, with an electron-withdrawing fluorine and a bulky, reactive iodine, can also influence the reaction's success.

Q2: What are the most common side reactions observed in the Suzuki coupling of this compound?

A2: The most prevalent side reactions include:

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents, fresh boronic acids or more stable boronate esters (e.g., pinacol esters), and avoiding overly harsh basic conditions.

  • Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen in the reaction mixture. Thoroughly degassing your solvents and maintaining an inert atmosphere can mitigate this.

  • Dehalogenation: The iodine atom on this compound is replaced by a hydrogen atom. This can sometimes occur under the reaction conditions, especially at elevated temperatures.

Q3: How does the fluorine substituent affect the Suzuki coupling reaction?

A3: The electron-withdrawing nature of the fluorine atom can be beneficial. It can increase the electrophilicity of the carbon-iodine bond, potentially facilitating the oxidative addition step of the catalytic cycle, which is often rate-limiting.

Q4: Is it necessary to protect the amine group of this compound?

A4: While many Suzuki couplings proceed without protection of the aniline's amino group, it can sometimes coordinate to the palladium catalyst and inhibit its activity. If you are experiencing consistently low yields, considering N-protection (e.g., with a Boc group) might be a viable strategy, though it adds extra steps to the synthesis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: Palladium catalyst may have degraded due to exposure to air.Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper handling under an inert atmosphere.
Poor Quality Boronic Acid: Boronic acids can degrade over time, especially if not stored properly.Use a freshly purchased or recently prepared boronic acid. Consider using a more stable boronic acid derivative, such as a pinacol ester.
Inappropriate Base: The chosen base may not be optimal for the specific substrate and catalyst system.Screen a variety of bases. For this compound, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective.[1]
Suboptimal Solvent: The solvent system may not be suitable for dissolving all reactants or for the catalytic cycle to proceed efficiently.A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[1] Experiment with different solvent ratios.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Significant Protodeboronation Presence of Water/Protic Solvents: Excess water or protic impurities can lead to the cleavage of the C-B bond.Use anhydrous solvents and dry reagents. If using an aqueous base, carefully control the amount of water. Consider using a non-aqueous base or a biphasic system. Using boronic esters can also reduce protodeboronation.
Harsh Basic Conditions: Strong bases or prolonged reaction times at high temperatures can promote protodeboronation.Use a milder base or reduce the reaction temperature or time. Monitor the reaction progress to avoid unnecessarily long reaction times.
Reaction Stalls Before Completion Catalyst Deactivation: The palladium catalyst may deactivate over the course of the reaction.Increase the catalyst loading or consider using a more robust catalyst/ligand system. Buchwald-type ligands are often effective in preventing catalyst decomposition.
Inhibition by the Amine Group: The aniline's amino group may be coordinating to the palladium center.Consider N-protection of the this compound.

Data Presentation

The following tables summarize quantitative data for the Suzuki coupling of haloanilines with various boronic acids, providing a starting point for optimizing the reaction of this compound.

Table 1: Effect of Catalyst and Ligand on Yield
Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
2-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[1]
2-Iodoaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane11092[1]
N-methyl-2-iodoaniline3-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8088[1]
2-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O8095[2]
1-Bromo-2-fluorobenzene4-Nitrophenylboronic acidPd(OH)₂ (cat.)-K₃PO₄-65-[3]
Table 2: Effect of Base and Solvent on Yield
Aryl Halide Boronic Acid Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O10098[4]
4-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O10095[4]
4-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃K₃PO₄Toluene/H₂O10085[4]
2-IodoanilinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095[1]
2-Iodoaniline4-Methoxyphenylboronic acidPd₂(dba)₃/XPhosK₂CO₃Dioxane11092[1]

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method for Suzuki-Miyaura cross-coupling and serves as a good starting point.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Substrates using a Buchwald Ligand

This protocol utilizes a more active catalyst system that can be beneficial for achieving higher yields, especially with challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, and K₃PO₄ to a dry reaction vessel.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in degassed toluene.

  • Add the catalyst solution to the reaction vessel.

  • Add additional degassed toluene and water (typically in a 10:1 ratio).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Troubleshooting_Workflow Start Low or No Yield CheckReagents 1. Check Reagent Quality - Fresh Catalyst? - Pure Boronic Acid? - Dry Solvents? Start->CheckReagents OptimizeConditions 2. Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK ScreenCatalyst Screen Catalyst & Ligand (e.g., Pd(dppf)Cl2, Pd₂(dba)₃/SPhos) OptimizeConditions->ScreenCatalyst ScreenBase Screen Base (e.g., K₃PO₄, Cs₂CO₃) OptimizeConditions->ScreenBase ScreenSolvent Screen Solvent (e.g., Dioxane/H₂O, Toluene/H₂O) OptimizeConditions->ScreenSolvent ConsiderProtection 3. Consider N-Protection of Aniline OptimizeConditions->ConsiderProtection If still low yield Success Improved Yield ScreenCatalyst->Success ScreenBase->Success ScreenSolvent->Success ConsiderProtection->Success

References

Technical Support Center: Cross-Coupling Reactions of 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the cross-coupling of 2-Fluoro-4-iodoaniline. This valuable building block is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients such as Trametinib.[1][2] This guide is designed to help you navigate and troubleshoot potential side reactions to optimize your synthetic outcomes.

Common Side Reactions and Troubleshooting

The cross-coupling of this compound, while a powerful synthetic tool, can be accompanied by several side reactions that lower the yield of the desired product and complicate purification. The three most common side reactions are Hydrodehalogenation , Homocoupling , and Protodeboronation (in the case of Suzuki coupling).

Hydrodehalogenation: Loss of Iodine

Issue: You observe a significant amount of 2-fluoroaniline as a byproduct, indicating the iodine atom has been replaced by a hydrogen atom.

FAQs:

  • Q1: What is hydrodehalogenation?

    • A1: Hydrodehalogenation is a side reaction where the aryl-iodine bond is cleaved and replaced with an aryl-hydrogen bond. This results in the formation of the corresponding de-iodinated starting material, 2-fluoroaniline in this case. This is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Q2: What causes hydrodehalogenation in my reaction?

    • A2: Several factors can contribute to hydrodehalogenation, including:

      • Presence of a Hydrogen Source: Common sources include water, alcohols (used as solvents or present as impurities), or even the amine coupling partner in Buchwald-Hartwig reactions.

      • Inefficient Catalytic Cycle: If the desired cross-coupling is slow, the palladium-aryl intermediate has a longer lifetime, increasing the likelihood of reacting with a hydrogen source.

      • Base and Ligand Choice: Certain bases and ligands can promote pathways that lead to hydrodehalogenation.

  • Q3: How can I minimize or prevent hydrodehalogenation?

    • A3: To minimize hydrodehalogenation, consider the following troubleshooting steps:

ParameterRecommended Action
Solvents & Reagents Use anhydrous and degassed solvents to remove water and oxygen.
Catalyst System Use a more active catalyst and ligand system to accelerate the desired cross-coupling reaction. Bulky, electron-rich phosphine ligands can be effective.
Base Screen different bases. For Suzuki coupling, weaker bases like K₂CO₃ or K₃PO₄ may be preferable to strong bases like NaOH or KOH.
Temperature Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the cross-coupling.

Experimental Workflow to Minimize Hydrodehalogenation:

G start Low Yield of Desired Product High Amount of 2-Fluoroaniline check_reagents Check Reagent Purity and Dryness start->check_reagents degas Ensure Thorough Degassing of Solvents check_reagents->degas Reagents are pure and dry optimize_catalyst Optimize Catalyst and Ligand degas->optimize_catalyst Solvents are anhydrous and degassed screen_base Screen Different Bases optimize_catalyst->screen_base adjust_temp Adjust Reaction Temperature screen_base->adjust_temp success Improved Yield of Cross-Coupled Product adjust_temp->success

Caption: Troubleshooting workflow for hydrodehalogenation.

Homocoupling: Unwanted Dimerization

Issue: You observe the formation of symmetrical biaryls (from boronic acids in Suzuki coupling) or diynes (Glaser coupling product in Sonogashira coupling).

FAQs:

  • Q1: What is homocoupling?

    • A1: Homocoupling is the unwanted reaction of two identical coupling partners. In Suzuki reactions, this leads to the dimerization of the organoboron reagent. In Sonogashira reactions, terminal alkynes can dimerize in the presence of copper and oxygen, a reaction known as Glaser coupling.

  • Q2: What are the main causes of homocoupling?

    • A2: The primary causes include:

      • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of both organoboron reagents and terminal alkynes.

      • Inefficient Transmetalation: If the transfer of the organic group from boron or copper to the palladium center is slow, side reactions like homocoupling become more competitive.

      • Catalyst System: The choice of palladium source and ligands can influence the propensity for homocoupling.

  • Q3: How can I suppress homocoupling?

    • A3: The following strategies can help minimize homocoupling:

ParameterRecommended Action
Reaction Atmosphere Rigorously exclude oxygen by using an inert atmosphere (Argon or Nitrogen) and thoroughly degassed solvents.
Catalyst System For Sonogashira coupling, consider using a copper-free protocol. For Suzuki coupling, using a pre-formed Pd(0) catalyst can sometimes be beneficial.
Reagent Addition For Sonogashira coupling, slow addition of the terminal alkyne can help to keep its concentration low and reduce the rate of Glaser coupling.
Base The choice of base can influence the rate of transmetalation. Optimization may be required.

Logical Relationship for Suppressing Homocoupling:

G start Homocoupling Byproduct Observed inert_atmosphere Ensure Strict Inert Atmosphere start->inert_atmosphere degas_solvents Thoroughly Degas Solvents inert_atmosphere->degas_solvents copper_free Consider Copper-Free Sonogashira Conditions degas_solvents->copper_free For Sonogashira slow_addition Slow Addition of Terminal Alkyne copper_free->slow_addition success Reduced Homocoupling slow_addition->success

Caption: Strategies to minimize homocoupling side reactions.

Protodeboronation (Suzuki Coupling)

Issue: In a Suzuki coupling reaction, you observe the formation of the arene corresponding to your boronic acid, indicating cleavage of the C-B bond.

FAQs:

  • Q1: What is protodeboronation?

    • A1: Protodeboronation is a common side reaction in Suzuki coupling where the carbon-boron bond of the organoboron reagent is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.

  • Q2: What factors promote protodeboronation?

    • A2: Key factors include:

      • Presence of Water: Aqueous basic conditions can accelerate protodeboronation.

      • Elevated Temperatures: Higher temperatures can increase the rate of this side reaction.

      • Nature of the Boronic Acid: Electron-rich or sterically hindered boronic acids can be more susceptible to protodeboronation.

  • Q3: How can I minimize protodeboronation?

    • A3: To reduce the extent of protodeboronation, you can:

ParameterRecommended Action
Organoboron Reagent Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.
Reaction Conditions Employ anhydrous conditions where possible. If water is necessary for the reaction, minimize the amount.
Base Use a non-hydroxide base such as K₃PO₄ or Cs₂CO₃.
Temperature Run the reaction at the lowest temperature that allows for efficient catalytic turnover.

Decision Pathway for Addressing Protodeboronation:

G start Protodeboronation Byproduct Detected check_reagents Switch to Boronic Ester or Trifluoroborate start->check_reagents anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) anhydrous->optimize_base lower_temp Lower Reaction Temperature optimize_base->lower_temp success Minimized Protodeboronation lower_temp->success

Caption: Troubleshooting pathway for protodeboronation in Suzuki coupling.

Experimental Protocols

Below are representative starting protocols for the cross-coupling of this compound. Note: These are general procedures and may require optimization for specific substrates.

Suzuki Coupling Protocol (General)[5]

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern pre-catalyst like XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., a mixture of Dioxane and Water, 4:1)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (General)[6][7]

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.0-1.2 equiv.)

  • Palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, ligand (if necessary), and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl if a strong base was used).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling Protocol (General)[8][9]

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%) (for copper-catalyzed protocol)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide (if used).

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine base and stir for a few minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of 2-Fluoro-4-iodoaniline, a key intermediate in pharmaceutical and chemical industries.[1][2][3][4][5][6] This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is 2-fluoroaniline, which undergoes direct iodination.[1][7] An alternative route involves the decarboxylative iodination of 2-amino-5-fluorobenzoic acid.

Q2: What is the typical appearance and melting point of pure this compound?

A2: Pure this compound is typically an off-white to brown or fine yellow crystalline solid.[1][2] Its melting point is in the range of 55-57 °C.[1][2]

Q3: What are the primary applications of this compound?

A3: this compound is a versatile building block in organic synthesis.[1][2][3] It is widely used in the pharmaceutical industry as a precursor for active pharmaceutical ingredients (APIs), including kinase inhibitors like TAK-733.[3][4][6] It also finds applications in the synthesis of agrochemicals and specialized dyes.[2]

Q4: What are the key safety precautions to consider when working with this compound and its synthetic reagents?

A4: this compound may cause skin and eye irritation, and respiratory irritation.[8] It is harmful if swallowed.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Reagents such as iodine and dichloromethane are hazardous and should be handled with care according to their respective safety data sheets (SDS).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure the reaction is stirred vigorously, especially in heterogeneous mixtures.[1] - Extend the reaction time. - Verify the quality and stoichiometry of the reagents.
Loss of product during workup or purification.- Minimize transfers of the product. - During extraction, ensure complete separation of organic and aqueous layers.[1] - Optimize the recrystallization solvent and conditions to maximize crystal recovery.[1]
Dark-Colored Reaction Mixture or Product Formation of iodine-based impurities or oxidation of the aniline.- After the reaction, quench with a saturated sodium bisulfite or thiosulfate solution to remove excess iodine.[1][9] - Purify the crude product by recrystallization from a suitable solvent like hexane.[1]
Formation of Multiple Products (Isomers) Lack of regioselectivity in the iodination step.- Control the reaction temperature; lower temperatures can sometimes improve selectivity. - The primary reported method for 2-fluoroaniline iodination shows good regioselectivity for the 4-position.[1]
Difficulty in Product Purification Presence of unreacted starting materials or byproducts with similar polarity to the product.- Perform flash column chromatography with an appropriate solvent system (e.g., hexane-ethyl acetate) to separate the desired product.[7][10] - Recrystallization is an effective method for purification; ensure the correct solvent and cooling procedure are used.[1]
Inconsistent Reaction Results Variability in reagent quality or reaction setup.- Use reagents from a reliable source and check their purity. - Ensure consistent stirring speed and temperature control throughout the reaction.

Experimental Protocols

Method 1: Iodination of 2-Fluoroaniline

This protocol is adapted from a common synthetic route for this compound.[1]

Materials:

  • 2-Fluoroaniline

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bisulfite solution (NaHSO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 2-fluoroaniline (1 equivalent) to an aqueous solution of sodium bicarbonate (1 equivalent).

  • Heat the suspension to 60 °C with vigorous stirring.

  • Add iodine (1 equivalent) in portions to the heated suspension.

  • Continue stirring the dark-colored mixture at 60 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Add dichloromethane and a saturated sodium bisulfite solution to quench the reaction and remove excess iodine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from hot hexane to yield this compound as fine yellow needles.[1]

Quantitative Data Summary
Parameter Method 1: Iodination of 2-Fluoroaniline
Starting Material 2-Fluoroaniline
Key Reagents I₂, NaHCO₃
Solvent Water, Dichloromethane
Reaction Temperature 60 °C
Reaction Time 3 hours
Reported Yield 56%[1]
Purification Method Recrystallization from hexane[1]

Visualized Workflows

Below are diagrams illustrating the experimental workflow for the synthesis of this compound and the general concept of the Sandmeyer reaction, a related transformation for aryl amines.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Mix 2-Fluoroaniline and NaHCO3 in Water B 2. Heat to 60 °C A->B C 3. Add Iodine in Portions B->C D 4. Stir at 60 °C for 3 hours C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Quench with NaHSO3 and Extract with CH2Cl2 E->F G 7. Wash and Dry Organic Layer F->G H 8. Evaporate Solvent G->H I 9. Recrystallize from Hot Hexane H->I Crude Product J 10. Isolate Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

sandmeyer_reaction Start Aryl Amine (e.g., Aniline derivative) Diazonium Aryl Diazonium Salt Start->Diazonium NaNO2, HX (0-5 °C) Product Aryl Halide / Other Products Diazonium->Product CuX (Sandmeyer Reagent) or other nucleophiles

Caption: Generalized scheme of the Sandmeyer reaction.

References

Technical Support Center: Purification of 2-Fluoro-4-iodoaniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting material (2-fluoroaniline), regioisomers (such as 2-fluoro-6-iodoaniline or 2-fluoro-4,6-diiodoaniline), and residual iodine.[1] Depending on the reaction conditions, byproducts from side reactions may also be present.

Q2: My purified this compound is a yellow to brown powder. Is this normal?

A2: While pure this compound is often described as a white or off-white solid, it is prone to discoloration (turning yellow or brown) due to oxidation of the aniline functional group.[2] This can be accelerated by exposure to air and light. The color does not necessarily indicate significant impurity, but further purification may be required for high-purity applications.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of this compound is typically in the range of 55-57 °C.[3][4][5] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Q4: How can I store purified this compound to prevent degradation?

A4: To minimize oxidation and degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: The final product is highly colored (dark brown or black).
Possible Cause Solution
Oxidation of the aniline group. Recrystallization: Attempt recrystallization from a suitable solvent like hexane.[7] Adding a small amount of a decolorizing agent like activated charcoal during recrystallization can help remove colored impurities. Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the product from colored polymeric byproducts.
Residual Iodine. Sodium Thiosulfate/Bisulfite Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to quench any remaining iodine.[7]
Problem 2: Recrystallization results in an oil instead of crystals ("oiling out").
Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the solute. Choose a lower-boiling point solvent.
The solution is supersaturated. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a small crystal of the pure product can also induce crystallization.
Presence of impurities that depress the melting point. Pre-purify the crude product using another technique like acid-base extraction or a quick column chromatography filtration before attempting recrystallization.
Problem 3: Poor separation of the product from starting material (2-fluoroaniline) by column chromatography.
Possible Cause Solution
Similar polarity of the product and the impurity. Optimize the mobile phase: Use a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) to increase the separation on a normal-phase silica gel column. Monitor the separation closely using Thin Layer Chromatography (TLC). Acid-Base Extraction: Utilize the basicity of the aniline group to separate it from less basic impurities. Dissolve the mixture in an organic solvent and extract with a dilute aqueous acid. The aniline will move to the aqueous layer as its ammonium salt.[8][9]
Problem 4: Low recovery yield after purification.
Possible Cause Solution
Product loss during transfers and filtration. Ensure careful handling and minimize the number of transfer steps. Rinse all glassware with the purification solvent to recover any residual product.
Product is too soluble in the recrystallization solvent. Cool the recrystallization mixture in an ice bath to maximize crystal formation. Use a minimal amount of hot solvent for dissolution.
Incomplete extraction during workup. Perform multiple extractions with the organic solvent to ensure complete transfer of the product from the aqueous layer.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Hexane

This protocol is suitable for removing non-polar impurities and some colored byproducts.

Methodology:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot hexane to dissolve the solid completely. The solution may be heated to reflux.

  • If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the basic this compound from neutral or acidic impurities.

Methodology:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Add a 1 M aqueous solution of hydrochloric acid (HCl) to the separatory funnel, shake vigorously, and allow the layers to separate. The this compound will be protonated and move into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with another portion of 1 M HCl to ensure complete extraction.

  • Combine the aqueous layers and cool them in an ice bath.

  • Slowly add a 6 M aqueous solution of sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The this compound will precipitate out.

  • Extract the precipitated product back into an organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[8][9]

Protocol 3: Purification by Column Chromatography

This is a general protocol and may require optimization based on the specific impurity profile.

Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a silica gel column using the chosen solvent system as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Property Value Reference
Appearance Off-white to brown powder[4]
Melting Point 55-57 °C[3][4][5]
Molecular Weight 237.01 g/mol [6]
Solubility Insoluble in water[10]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound extraction Acid-Base Extraction crude->extraction  Separates based on  acid-base properties chromatography Column Chromatography crude->chromatography  Separates based  on polarity recrystallization Recrystallization crude->recrystallization  Separates based on  solubility differences tlc TLC extraction->tlc chromatography->tlc recrystallization->tlc mp Melting Point tlc->mp nmr NMR/LC-MS mp->nmr pure Pure this compound nmr->pure troubleshooting_guide cluster_color Color Issue cluster_purity Purity Issue cluster_yield Yield Issue start Problem with Purified Product color_issue Product is highly colored (dark brown/black)? start->color_issue purity_issue Low purity by TLC/MP? start->purity_issue yield_issue Low recovery yield? start->yield_issue oxidation Probable Cause: Oxidation color_issue->oxidation Yes solution_color Solution: Recrystallize with charcoal or perform column chromatography. oxidation->solution_color impurity Probable Cause: Co-eluting impurity or unreacted starting material. purity_issue->impurity Yes solution_purity Solution: Optimize chromatography solvent system or use acid-base extraction. impurity->solution_purity loss Probable Cause: Product loss during transfers or high solubility in solvent. yield_issue->loss Yes solution_yield Solution: Minimize transfers, cool recrystallization mixture, and perform multiple extractions. loss->solution_yield

References

Technical Support Center: Reactions of 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-iodoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your cross-coupling reactions, with a specific focus on avoiding undesired homocoupling side products.

Troubleshooting Guides

This section provides structured guidance to address common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this compound.

Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling

Description: Formation of a symmetrical biaryl product derived from the boronic acid coupling partner is observed, reducing the yield of the desired 2-fluoro-4-arylaniline.

Troubleshooting Table: Suzuki-Miyaura Coupling

Potential Cause Recommended Solution Experimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.1. Sparge the solvent with argon for 15-30 minutes. 2. Assemble the reaction glassware hot and allow it to cool under a stream of argon. 3. Perform the reaction under a balloon of argon or in a glovebox.
Use of a Pd(II) Precatalyst Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can promote homocoupling.In an inert atmosphere, add the Pd(0) precatalyst directly to the reaction mixture containing this compound, the boronic acid, and the base before adding the degassed solvent.
Inappropriate Ligand Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can accelerate the reductive elimination step, disfavoring the pathways that lead to homocoupling.Screen a variety of Buchwald or other biarylphosphine ligands to identify the optimal choice for your specific boronic acid partner.
Base Selection Use a milder base such as K₂CO₃ or K₃PO₄, as stronger bases can sometimes promote side reactions. The choice of base can be critical and substrate-dependent.Prepare small-scale parallel reactions with different bases to determine the optimal conditions for your system.
Issue 2: Formation of Diyne (Glaser Coupling Product) in Sonogashira Coupling

Description: A significant amount of the homocoupled terminal alkyne (a diyne) is formed, consuming the alkyne and complicating purification.

Troubleshooting Table: Sonogashira Coupling

Potential Cause Recommended Solution Experimental Protocol
Presence of Oxygen Rigorous exclusion of oxygen is critical to prevent the copper-mediated oxidative homocoupling of the alkyne.1. Use standard Schlenk line techniques to ensure an oxygen-free environment. 2. Degas all solvents thoroughly (freeze-pump-thaw or sparging with argon).
Copper(I) Co-catalyst Employ a copper-free Sonogashira protocol. While often slower, this completely eliminates the primary pathway for Glaser coupling.Use a palladium catalyst system known to be effective in the absence of copper, such as those with highly active phosphine ligands. Increase catalyst loading or reaction temperature if the reaction is too slow.
Inappropriate Base/Solvent Use an amine base that also acts as the solvent, such as triethylamine or piperidine, which can help to minimize side reactions.In a sealed tube under argon, combine this compound, the terminal alkyne, the palladium catalyst, and CuI (if used) in degassed triethylamine. Heat as required.
Reaction Time Monitor the reaction closely and quench it as soon as the this compound is consumed to prevent prolonged exposure of the alkyne to coupling conditions.Use TLC or LC-MS to track the disappearance of the starting material.
Issue 3: Low Yield or No Reaction in Buchwald-Hartwig Amination

Description: The desired C-N bond formation between this compound and the amine coupling partner proceeds with low efficiency or not at all.

Troubleshooting Table: Buchwald-Hartwig Amination

Potential Cause Recommended Solution Experimental Protocol
Catalyst/Ligand Inactivity The choice of ligand is crucial. For an electron-rich substrate like this compound, a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is often required to promote efficient oxidative addition and reductive elimination.Screen a panel of modern Buchwald-Hartwig ligands and precatalysts (G3 or G4 precatalysts are often more active) to identify the optimal combination for your specific amine.
Base Incompatibility A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a strong alkoxide base like sodium tert-butoxide (NaOtBu) are common choices.Ensure the base is freshly opened or properly stored to maintain its activity. The choice of base can be solvent-dependent.
Inhibitory Effects The aniline starting material or the product itself can sometimes act as an inhibitor to the catalyst.Try adjusting the stoichiometry of the reactants or adding the catalyst in portions throughout the reaction.
Solvent Choice Anhydrous, non-protic solvents such as toluene, dioxane, or THF are generally used. The choice of solvent can significantly impact the reaction rate and yield.Ensure the solvent is rigorously dried before use. If the reaction is sluggish, consider switching to a higher-boiling solvent to allow for higher reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a common problem in cross-coupling reactions?

A1: Homocoupling is a side reaction where two molecules of the same coupling partner react with each other. In Suzuki reactions, this involves two boronic acid molecules, and in Sonogashira reactions, two terminal alkynes. This is often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[1] For Sonogashira couplings, the copper(I) co-catalyst can directly facilitate the oxidative coupling of the alkyne, a reaction known as Glaser coupling.[2]

Q2: I'm observing the formation of a dehalogenated product (2-fluoroaniline). What could be the cause?

A2: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by the presence of water or other protic sources in the reaction mixture, which can protonate the organopalladium intermediate before the desired cross-coupling can occur. Ensuring anhydrous conditions and using a non-protic solvent can help to minimize this side reaction.

Q3: Can the amine group of this compound interfere with the catalytic cycle?

A3: Yes, the free amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle. In some cases, protecting the amine group (e.g., as a carbamate or amide) may be necessary to achieve high yields, especially in Suzuki and Sonogashira reactions. However, for Buchwald-Hartwig amination, the reaction is designed to work with free amines.

Q4: What is the general reactivity order for halogens in palladium-catalyzed cross-coupling reactions?

A4: The general order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf > Cl.[3] This is why the iodo-substituent of this compound is the reactive site in these cross-coupling reactions.

Q5: Are there any specific safety precautions I should take when working with these reactions?

A5: All reactions should be conducted in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Some bases, like sodium tert-butoxide, are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an iodoaniline.[4]

Materials:

  • This compound (1.0 mmol, 237 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Degassed 1,4-dioxane/water (4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2'-fluoro-5'-amino-[1,1'-biphenyl].

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from general procedures for copper-free Sonogashira couplings.[5]

Materials:

  • This compound (1.0 mmol, 237 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

  • Triethylamine (5 mL), degassed

Procedure:

  • To a flame-dried sealed tube, add this compound and PdCl₂(PPh₃)₂.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed triethylamine via syringe, followed by phenylacetylene.

  • Seal the tube and heat the reaction mixture to 80 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford 4-((2-fluoro-4-aminophenyl)ethynyl)benzene.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general procedure for the Buchwald-Hartwig amination of an aryl halide.[6]

Materials:

  • This compound (1.0 mmol, 237 mg)

  • Morpholine (1.2 mmol, 105 mg, 105 µL)

  • XPhos Pd G3 (0.02 mmol, 17 mg)

  • Sodium tert-butoxide (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL), degassed

Procedure:

  • In a glovebox, add this compound, sodium tert-butoxide, and XPhos Pd G3 to a reaction vial.

  • Add a stir bar and the degassed toluene, followed by the morpholine.

  • Seal the vial and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate (15 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield 4-(2-fluoro-4-iodophenyl)morpholine.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX This compound ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Significant Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Check_Catalyst Are you using a Pd(0) precatalyst? Check_Oxygen->Check_Catalyst Yes Solution_Oxygen Implement rigorous degassing and inert atmosphere techniques. Check_Oxygen->Solution_Oxygen No Check_Ligand Have you screened bulky, electron-rich ligands? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Switch to a Pd(0) source like Pd(PPh₃)₄. Check_Catalyst->Solution_Catalyst No Check_Base Have you optimized the base? Check_Ligand->Check_Base Yes Solution_Ligand Screen ligands such as SPhos or XPhos. Check_Ligand->Solution_Ligand No Solution_Base Test milder bases like K₂CO₃ or K₃PO₄. Check_Base->Solution_Base No

Caption: Troubleshooting workflow for reducing homocoupling in cross-coupling reactions.

Reaction_Parameter_Relationships cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Catalyst (Pd(0) vs Pd(II)) Catalyst (Pd(0) vs Pd(II)) Homocoupling Homocoupling Catalyst (Pd(0) vs Pd(II))->Homocoupling Ligand (Bulky, e⁻-rich) Ligand (Bulky, e⁻-rich) Reductive Elimination Rate Reductive Elimination Rate Ligand (Bulky, e⁻-rich)->Reductive Elimination Rate Base (Strength) Base (Strength) Side Reactions Side Reactions Base (Strength)->Side Reactions Oxygen Oxygen Oxygen->Homocoupling Copper Co-catalyst Copper Co-catalyst Glaser Coupling Glaser Coupling Copper Co-catalyst->Glaser Coupling Oxygen Oxygen Oxygen ->Glaser Coupling Base (Amine) Base (Amine) Reaction Rate Reaction Rate Base (Amine)->Reaction Rate Ligand (Steric Hindrance) Ligand (Steric Hindrance) Catalyst Activity Catalyst Activity Ligand (Steric Hindrance)->Catalyst Activity Base (Strength) Base (Strength) Deprotonation Efficiency Deprotonation Efficiency Base (Strength) ->Deprotonation Efficiency Solvent Solvent Reaction Yield Reaction Yield Solvent->Reaction Yield

Caption: Key parameter relationships influencing side reactions and outcomes.

References

preventing protodeboronation in Suzuki coupling of 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protodeboronation during the Suzuki coupling of 2-Fluoro-4-iodoaniline.

Troubleshooting Guide: Minimizing Protodeboronation

Protodeboronation is a common side reaction in Suzuki-Miyaura coupling where the boronic acid or its ester is converted to a simple arene, reducing the yield of the desired product.[1] For electron-deficient substrates like this compound, this can be particularly problematic. This guide provides a systematic approach to troubleshoot and minimize this undesired side reaction.

Initial Assessment:

Before optimizing the reaction, it's crucial to confirm that protodeboronation is the primary issue. This can be identified by the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material in your crude reaction mixture, as analyzed by LC-MS, GC-MS, or NMR spectroscopy.

Troubleshooting Workflow:

If significant protodeboronation is observed, follow the workflow below to optimize your reaction conditions.

G start High Protodeboronation Observed boron Modify Boron Reagent (e.g., Boronic Ester) start->boron base Optimize Base (e.g., Weaker Base) boron->base Still an issue resolved Problem Resolved boron->resolved Resolved catalyst Change Catalyst/Ligand (e.g., Buchwald Ligands) base->catalyst Still an issue base->resolved Resolved conditions Adjust Reaction Conditions (e.g., Lower Temperature) catalyst->conditions Still an issue catalyst->resolved Resolved solvent Modify Solvent (e.g., Anhydrous) conditions->solvent Still an issue conditions->resolved Resolved solvent->resolved Still an issue

Caption: A decision tree for troubleshooting protodeboronation in Suzuki coupling.

Data Presentation: Impact of Reaction Parameters on Protodeboronation

The following tables summarize the expected impact of various reaction parameters on the Suzuki coupling of this compound, with a focus on minimizing protodeboronation. These are general guidelines, and optimization for each specific boronic acid partner is recommended.

Table 1: Comparison of Boron Reagents

Boron Reagent TypeRelative StabilityExpected Impact on ProtodeboronationGeneral Recommendation
Boronic AcidLowerHigher susceptibility, especially with electron-deficient partners.Use with caution; may require highly active catalysts and optimized conditions.
Boronic Pinacol EsterHigherSignificantly reduces protodeboronation by providing a slow release of the boronic acid.[2]Recommended starting point.
MIDA BoronateVery HighOffers excellent stability and slow release, further minimizing side reactions.[1]Ideal for particularly challenging couplings or when other methods fail.
OrganotrifluoroborateHighGenerally more stable than boronic acids and effective at suppressing protodeboronation.[1]A good alternative to boronic esters.

Table 2: Comparison of Bases

BaseStrengthExpected Impact on ProtodeboronationGeneral Recommendation
K₂CO₃ModerateCan be effective, but may still promote some protodeboronation.A reasonable starting point, but weaker bases are often preferred.
K₃PO₄WeakGenerally provides good yields with reduced protodeboronation compared to stronger bases.[3]Highly recommended for this substrate.
Cs₂CO₃ModerateOften effective, but can be more expensive.A good alternative to K₃PO₄.
NaOH, KOHStrongHigh potential to accelerate protodeboronation.Generally not recommended.
Organic Bases (e.g., Et₃N)WeakOften less effective in promoting the desired coupling.Not a primary choice for this reaction type.

Table 3: Catalyst and Ligand Selection

Catalyst/Ligand SystemKey FeatureExpected Impact on ProtodeboronationGeneral Recommendation
Pd(PPh₃)₄"Classical" catalystCan be effective, but may require higher temperatures, increasing protodeboronation risk.Use with caution; modern catalysts are often superior.
Pd(dppf)Cl₂Robust and versatileOften provides good results with a range of substrates.A good initial choice for screening.
Buchwald Ligands (e.g., XPhos, SPhos) with Pd precatalystsHigh activity at lower temperatures.[4][5]Highly effective at minimizing protodeboronation by accelerating the desired coupling.[4]Strongly recommended for challenging couplings.

Table 4: Solvent and Temperature Effects

ParameterConditionExpected Impact on ProtodeboronationGeneral Recommendation
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Water can be a proton source for protodeboronation.Use minimal water necessary for base solubility.
Anhydrous conditions (e.g., Toluene, 2-MeTHF)Can significantly reduce protodeboronation.[6]Highly recommended, especially with boronic esters.
Temperature High (e.g., >100 °C)Generally increases the rate of protodeboronation.[7]Avoid if possible.
Moderate (e.g., 60-80 °C)Often provides a good balance between reaction rate and minimizing side reactions.Optimal starting range.
Room TemperatureMay be feasible with highly active catalysts (e.g., Buchwald systems).[8]Ideal for minimizing protodeboronation if the reaction proceeds efficiently.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.

Protocol 1: General Procedure using a Boronic Acid Pinacol Ester and a Buchwald Precatalyst

This protocol is designed to minimize protodeboronation by using a stable boronic ester and a highly active catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • XPhos Pd G3 (or similar Buchwald precatalyst) (1-3 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane or 2-MeTHF

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound, the arylboronic acid pinacol ester, the palladium precatalyst, and potassium phosphate to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, Boronic Ester, Catalyst, Base B Add Anhydrous Solvent A->B C Heat to 60-80 °C B->C D Monitor by TLC/LC-MS C->D E Cool and Quench D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Experimental workflow for the Suzuki coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in the Suzuki coupling of this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., an arylboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes your nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a deboronated byproduct, which can complicate purification. For a substrate like this compound, the electronic properties can sometimes make the desired coupling reaction slower, giving more time for this side reaction to occur.

Q2: I am observing significant amounts of the deboronated byproduct of my boronic acid. What is the first thing I should change?

A2: The most effective initial strategy is to switch from a boronic acid to a more stable boronic acid pinacol ester.[2] Boronic esters provide a "slow release" of the active boronic acid, keeping its concentration low throughout the reaction and thus minimizing the rate of protodeboronation.

Q3: Which base is best for suppressing protodeboronation with this compound?

A3: Weaker inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting the Suzuki coupling while being mild enough to reduce the rate of base-catalyzed protodeboronation.[3] Cesium carbonate (Cs₂CO₃) is also a good option. Strong bases like NaOH and KOH should be avoided.

Q4: How does temperature affect protodeboronation?

A4: Higher reaction temperatures generally accelerate the rate of protodeboronation.[7] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. With modern, highly active catalyst systems like those employing Buchwald ligands, it is often possible to run these couplings at lower temperatures (e.g., 60-80 °C or even room temperature), which is highly beneficial for minimizing this side reaction.[4][8]

Q5: Should I use anhydrous or aqueous conditions?

A5: While some Suzuki couplings require water to dissolve the base, water can also serve as a proton source for protodeboronation. If possible, using anhydrous conditions with a soluble base (or a base that is effective as a suspension) is often advantageous for minimizing protodeboronation.[6] If aqueous conditions are necessary, use the minimum amount of water required.

Q6: Can the choice of palladium catalyst and ligand make a difference?

A6: Absolutely. A highly active catalyst system that promotes a fast Suzuki coupling can outcompete the slower protodeboronation side reaction.[4] For challenging substrates, consider using a modern palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These systems are often more efficient at lower temperatures than traditional catalysts like Pd(PPh₃)₄.

Signaling Pathway and Competing Reactions:

The following diagram illustrates the desired Suzuki coupling pathway in competition with the undesired protodeboronation side reaction.

G cluster_0 Desired Suzuki Coupling Pathway cluster_1 Undesired Protodeboronation Pathway A Ar-I + Pd(0) B Ar-Pd(II)-I (Oxidative Addition) A->B C Ar-Pd(II)-Ar' (Transmetalation) B->C D Ar-Ar' (Reductive Elimination) C->D Boronic Ar'-B(OR)2 + Base Boronic->C E Ar'-B(OR)2 + H+ Source (e.g., H2O) Boronic->E F Ar'-H E->F

Caption: Competing pathways in the Suzuki coupling of this compound.

References

Technical Support Center: Catalyst Selection for 2-Fluoro-4-iodoaniline Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for challenging cross-coupling reactions involving 2-fluoro-4-iodoaniline. This substrate's unique electronic and steric properties, stemming from the ortho-fluoro and para-iodo substituents on an aniline core, often necessitate careful optimization of catalytic systems.

Frequently Asked Questions (FAQs)

Q1: Why are my Suzuki-Miyaura coupling reactions with this compound resulting in low yields?

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The aniline moiety can coordinate to the palladium center, potentially inhibiting the catalyst. Additionally, the electron-withdrawing nature of the fluorine atom can affect the rate of oxidative addition.

Recommended Solutions:

  • Catalyst and Ligand Selection: Employ modern palladium pre-catalysts, such as SPhos Pd G3, which are designed for challenging substrates.[1] Bulky, electron-rich phosphine ligands like SPhos, XPhos, or other Buchwald-type ligands are often effective at promoting the reaction and preventing catalyst inhibition.[2]

  • Base and Solvent: The choice of base is critical. Potassium phosphate (K₃PO₄) is often a good starting point.[1] The solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene with water, should be thoroughly degassed to prevent catalyst oxidation.[3]

  • Reaction Temperature: While heating is generally required (80-110 °C), excessive temperatures can lead to decomposition. Monitor the reaction progress to find the optimal temperature.[3]

Q2: I am observing significant side products like boronic acid homocoupling or protodeiodination. How can I minimize these?

Side reactions are common in difficult couplings. Homocoupling of the boronic acid is often promoted by the presence of oxygen or high temperatures, while protodeiodination (replacement of iodine with hydrogen) can occur in the presence of a hydrogen source and a strong base.

Recommended Solutions:

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen, which contributes to homocoupling.[3]

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents to reduce sources of protons that can lead to protodeiodination.

  • Base Selection: A weaker base or careful control of stoichiometry might reduce the rate of side reactions.

  • Temperature Control: Lowering the reaction temperature may selectively slow down the undesired reaction pathways.

Q3: My Buchwald-Hartwig amination using this compound as the amine component is failing. What are the critical parameters to adjust?

The Buchwald-Hartwig amination can be challenging when using anilines, as they can act as both a substrate and a potential catalyst inhibitor.[2][4]

Recommended Solutions:

  • Ligand Choice: The use of sterically hindered, electron-rich biaryl phosphine ligands is crucial.[5] These ligands promote reductive elimination and prevent the formation of stable off-cycle palladium-amine complexes.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the aniline.[4][6]

  • Palladium Pre-catalyst: Using a well-defined pre-catalyst that readily forms the active Pd(0) species can improve reaction initiation and consistency.[4]

Q4: What are the recommended starting conditions for Sonogashira, Heck, or Ullmann couplings with this compound?

  • Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. A standard catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH).[7][8] Copper-free conditions have also been developed.[9]

  • Heck Reaction: The Heck reaction couples the aryl iodide with an alkene.[10] A common starting point is palladium acetate (Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) and a base such as triethylamine in a polar aprotic solvent like DMF.[8][11]

  • Ullmann Coupling: This copper-catalyzed reaction is an alternative for forming C-C or C-N bonds.[12][13] Traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper).[14] Modern variations may use catalytic copper with specific ligands to proceed under milder conditions.[15][16]

Troubleshooting Guides

Table 1: Troubleshooting Low Yields in Suzuki-Miyaura Coupling

Observation Potential Cause Recommended Solution
No Reaction Inactive catalyst; Improper reaction setup.Use a fresh palladium pre-catalyst. Ensure all reagents are dry and the solvent is thoroughly degassed. Verify the integrity of the inert atmosphere.[17]
Low Conversion Insufficient catalyst activity; Steric hindrance; Poor choice of base or solvent.Screen different bulky phosphine ligands (e.g., SPhos, XPhos). Try alternative bases (e.g., Cs₂CO₃, K₃PO₄).[3] Optimize the solvent system (e.g., dioxane/water, toluene/water).[3]
Product Decomposition Reaction temperature is too high.Reduce the reaction temperature and monitor the reaction over a longer period.
Protodeiodination Presence of a proton source; Base is too strong.Use anhydrous solvents and reagents. Consider a milder base.
Homocoupling of Boronic Acid Presence of oxygen; High temperature.Ensure rigorous exclusion of air.[17] Lower the reaction temperature.

Data Presentation

Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Iodoanilines

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1[3]2-IodoanilinePhenylboronic acidPd(OAc)₂ (1)-K₃PO₄·7H₂ODMF/H₂O80-
2[3]N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/Water90-
3[1]5-Iodo-4-fluoro-2-methyl-1H-indoleArylboronic acidSPhos Pd G3 (1-3)-K₃PO₄1,4-Dioxane/Water60-110High

Note: The table provides examples for structurally related iodoanilines to guide starting point optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for challenging Suzuki couplings.[1][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • SPhos Pd G3 precatalyst (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate to a flame-dried reaction vessel (e.g., a Schlenk flask).

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable technique like TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa Oxidative Addition pd0->oa Ar-I (this compound) pd2 Lₙ(Ar)Pd(II)-I oa->pd2 tm Transmetalation (Suzuki) or Amine Coordination (B-H) pd2->tm Ar'-B(OH)₂ or R₂NH pd2_couple Lₙ(Ar)Pd(II)-Ar' or Lₙ(Ar)Pd(II)-NR₂ tm->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 product Ar-Ar' or Ar-NR₂ (Product) re->product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Flowchart start Low / No Yield in Coupling Reaction check_reagents Check Reagent Quality (Substrates, Base, Solvent) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_catalyst Evaluate Catalyst System (Pre-catalyst, Ligand) catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok check_conditions Optimize Reaction Conditions (Temp, Concentration, Time) conditions_ok Conditions Optimized? check_conditions->conditions_ok reagent_ok->check_catalyst Yes replace_reagents Use Fresh/Purified Reagents. Ensure Anhydrous/Degassed Conditions. reagent_ok->replace_reagents No catalyst_ok->check_conditions Yes screen_ligands Screen Bulky/Electron-Rich Ligands. Try Different Pd Pre-catalyst. catalyst_ok->screen_ligands No screen_conditions Systematically Vary Temperature, Base, and Solvent. conditions_ok->screen_conditions No success Successful Coupling conditions_ok->success Yes replace_reagents->check_reagents screen_ligands->check_catalyst screen_conditions->check_conditions

Caption: Logical workflow for troubleshooting difficult coupling reactions.

References

Technical Support Center: Synthesis of 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluoro-4-iodoaniline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

  • Question: My reaction resulted in a low yield of the desired this compound. What are the possible causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

    • Suboptimal Reagent Stoichiometry: The molar ratio of iodine to 2-fluoroaniline is critical. An insufficient amount of iodine will lead to incomplete conversion of the starting material. Conversely, a large excess may promote the formation of di-iodinated byproducts. A molar ratio of approximately 1:1 is a good starting point.[1]

    • Inefficient Purification: Significant product loss can occur during the work-up and purification steps. Recrystallization is a common method for purification, and optimizing the solvent system can improve recovery.[1]

    • Side Reactions: The formation of side products, such as regioisomers or di-iodinated species, will consume the starting material and reduce the yield of the desired product.

Issue 2: Presence of Significant Impurities in the Final Product

  • Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

  • Answer: The primary impurities in the synthesis of this compound are typically unreacted starting material, regioisomers, and di-iodinated products.

    • Unreacted 2-Fluoroaniline: This indicates an incomplete reaction. To address this, you can try increasing the reaction time, temperature, or the amount of iodinating agent.

    • Regioisomeric Impurities: The primary regioisomeric impurity is likely 2-fluoro-6-iodoaniline . The amino group in aniline is an ortho-, para-director.[2] While the para position is sterically more accessible, some ortho-substitution is often observed. To minimize the formation of the ortho-isomer, consider running the reaction at a lower temperature to favor the thermodynamically more stable para-product.

    • Di-iodinated Impurity: The formation of 2-fluoro-4,6-diiodoaniline can occur, especially if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long. The initial product, this compound, is still activated towards further electrophilic substitution. Careful control of the stoichiometry of iodine is the most effective way to minimize this impurity.

    Analytical Techniques for Impurity Identification:

    • HPLC: High-Performance Liquid Chromatography is an excellent technique for separating and quantifying the desired product and its impurities.

    • GC-MS: Gas Chromatography-Mass Spectrometry can be used to identify and quantify volatile impurities.

    • NMR Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can provide structural information to confirm the identity of the main product and elucidate the structure of impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A general procedure for the synthesis involves the direct iodination of 2-fluoroaniline.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline in a suitable solvent such as dichloromethane or ethanol.

  • Base Addition: Add a base, such as sodium bicarbonate or calcium carbonate, to the solution. The base neutralizes the hydroiodic acid (HI) formed during the reaction.[2]

  • Iodination: Slowly add a solution of iodine (I₂) in the same solvent to the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the progress of the reaction using TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product into an organic solvent like dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to obtain pure this compound.[1]

Q2: How can I effectively remove the 2-fluoro-6-iodoaniline isomer?

A2: Separating regioisomers can be challenging.

  • Fractional Recrystallization: Careful and repeated recrystallization may allow for the separation of the isomers based on potential differences in their solubility and crystal packing.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a more robust method for separating isomers with different polarities.

Q3: What are the optimal storage conditions for this compound?

A3: this compound is a solid that should be stored in a cool, dry, and dark place. It is sensitive to light and should be kept in a tightly sealed container to prevent degradation.[3]

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the purity profile of this compound.

ParameterConditionExpected Impact on Purity
Iodine Stoichiometry Equimolar (1:1 with 2-fluoroaniline)Optimal for minimizing both unreacted starting material and di-iodinated product.
Excess Iodine (>1.1 eq)Increased formation of 2-fluoro-4,6-diiodoaniline.
Insufficient Iodine (<0.9 eq)Significant amount of unreacted 2-fluoroaniline remaining.
Reaction Temperature Low (e.g., 0-25 °C)May slow down the reaction rate, but can increase selectivity for the para-isomer over the ortho-isomer.
High (e.g., >60 °C)Can increase the reaction rate but may lead to more side products, including the ortho-isomer and potential degradation.
Reaction Time Too ShortIncomplete conversion of 2-fluoroaniline.
Too LongIncreased risk of di-iodination.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-Fluoroaniline and Base in Solvent B 2. Add Iodine Solution A->B C 3. Reaction Monitoring (TLC/HPLC) B->C D 4. Quench with Na2S2O3 C->D E 5. Extraction D->E F 6. Wash and Dry E->F G 7. Concentrate F->G H 8. Recrystallization G->H I 9. Isolate Pure Product H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Impurity Management

G Start Analyze Crude Product by HPLC/GC-MS Impurity_Type Identify Major Impurity Start->Impurity_Type Unreacted_SM Unreacted 2-Fluoroaniline Impurity_Type->Unreacted_SM High Peak at Rt of SM Regioisomer Regioisomer (e.g., 2-Fluoro-6-iodoaniline) Impurity_Type->Regioisomer Isomeric Peak Di_iodinated Di-iodinated Product (2-Fluoro-4,6-diiodoaniline) Impurity_Type->Di_iodinated Higher Mass Peak Action_SM Increase Reaction Time/Temp or Iodine Stoichiometry Unreacted_SM->Action_SM Action_Regio Lower Reaction Temperature or Use Column Chromatography Regioisomer->Action_Regio Action_Di Decrease Iodine Stoichiometry or Reaction Time Di_iodinated->Action_Di

Caption: Decision tree for troubleshooting common impurities.

References

impact of base and solvent on 2-Fluoro-4-iodoaniline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-4-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary sites for reactivity. The iodine atom at the C4 position is an excellent leaving group, making it highly suitable for a variety of transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings.[1] The fluorine atom at the C2 position can participate in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong activation by electron-withdrawing groups and specific reaction conditions.[2] The amino group (-NH₂) can also undergo various transformations, such as acylation or diazotization.

Q2: How does the fluorine atom influence the reactivity of the molecule?

A2: The fluorine atom, due to its high electronegativity, influences the molecule's electronic properties.[1] It can affect the reactivity of the adjacent amino group and the aromatic ring. In the context of drug development, incorporating fluorine can enhance metabolic stability and binding affinity.[1]

Q3: Which reaction is more facile: substitution of the iodine or the fluorine atom?

A3: Substitution of the iodine atom via cross-coupling reactions is generally much more facile and common.[1] The Carbon-Iodine bond is weaker and more readily undergoes oxidative addition to a metal catalyst (like Palladium or Copper) compared to the strong Carbon-Fluorine bond. SNAr at the fluorine position is less common and requires more forcing conditions.

Q4: What are the most common applications of this compound in synthesis?

A4: this compound is a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][3][4] It is often used as a key intermediate for creating substituted anilines and biaryls through cross-coupling chemistry.[5] For instance, it is a known moiety of TAK-733, a selective inhibitor of MEK2 kinase.[3][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during common reactions involving this compound.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Problem: Low or no product yield in my cross-coupling reaction.

Possible Cause & Solution Format

  • Q: Was the catalyst active?

  • Q: Was the choice of base appropriate?

    • A: The base plays a critical role and its optimal choice is reaction-dependent.

      • For Suzuki reactions: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[6][8] Weak bases may not be effective, while an overly strong base could cause side reactions. If your substrate is base-sensitive, consider a base-free protocol using Lewis acids.[9]

      • For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often required.[10] However, these are incompatible with certain functional groups (e.g., esters, nitro groups).[10] For sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ with a specialized ligand system might be necessary.[10]

      • For Sonogashira couplings: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[11][12]

  • Q: Was the solvent system optimized?

    • A: The solvent must dissolve the reactants and be compatible with the reaction conditions.

      • Suzuki: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) is often used to dissolve both the organic halide and the inorganic base/boronic acid salt.[6][7][13]

      • Buchwald-Hartwig/Sonogashira: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are common choices.[10][11]

  • Q: Is it possible that the iodide is inhibiting the catalyst?

    • A: In some palladium-catalyzed reactions, particularly Buchwald-Hartwig amination, the iodide formed during the reaction can sometimes inhibit the catalyst.[14] While aryl iodides are very reactive, if you observe stalling, switching to the analogous aryl bromide might be a solution, though it will require more forcing conditions.[14]

Guide 2: Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction to replace the fluorine atom is not working.

  • Q: Is the aromatic ring sufficiently activated?

    • A: For SNAr to occur, the aromatic ring must be "electron-poor." This is typically achieved by having strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the fluorine leaving group.[15] The iodo and amino groups on this compound are not strongly withdrawing, so SNAr at the fluorine position is inherently difficult without further modification.

  • Q: Are you using the correct type of solvent?

    • A: SNAr reactions are significantly accelerated in polar aprotic solvents like DMF, DMSO, or acetonitrile.[16] These solvents solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity. Protic solvents (like water, methanol, ethanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[2][17]

  • Q: Is your nucleophile strong enough?

    • A: A strong nucleophile is required. If the reaction is slow, consider using a stronger nucleophile or increasing its concentration.

  • Q: Have you considered the impact of the base?

    • A: In many SNAr reactions involving nucleophiles like phenols or thiols, a base is needed to deprotonate the nucleophile and increase its reactivity. Ensure a suitable, non-nucleophilic base is used. For amine nucleophiles, the reaction can sometimes be base-catalyzed.[18]

Data Presentation: Impact of Base and Solvent

The following tables provide illustrative data on how the choice of base and solvent can impact the yield of common cross-coupling reactions.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryBase (equiv.)Solvent SystemTemperature (°C)Yield (%)
1K₂CO₃ (2.0)Dioxane / H₂O (4:1)100~85
2K₃PO₄ (2.0)Toluene / H₂O (4:1)110~92
3Cs₂CO₃ (2.0)DMF / H₂O (4:1)90~95
4KOtBu (2.0)THF (anhydrous)65~70

Note: Data is representative and actual yields may vary based on specific catalyst/ligand systems and reaction times.

Table 2: Illustrative Yields for Buchwald-Hartwig Amination of this compound with Morpholine

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1NaOtBu (1.2)Toluene100~96
2KOtBu (1.2)Dioxane100~94
3K₂CO₃ (2.0)Toluene110~45
4Cs₂CO₃ (2.0)Dioxane110~60

Note: Data is representative. Strong bases are generally required for high yields in this transformation.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a clean, dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Dioxane/Water 4:1).[6] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (1-2 mol%), the ligand (e.g., a biarylphosphine, 1-2.5 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry Schlenk flask or sealed tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.) followed by the anhydrous solvent (e.g., Toluene).

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low / No Yield in Cross-Coupling Reaction check_atmosphere Inert Atmosphere Used? start->check_atmosphere check_reagents Reagents Pure & Dry? check_atmosphere->check_reagents Yes fix_atmosphere Action: Purge system with N2/Ar. Use degassed solvents. check_atmosphere->fix_atmosphere No check_base Base Appropriate? check_reagents->check_base Yes fix_reagents Action: Purify starting materials. Use fresh/dry reagents & catalyst. check_reagents->fix_reagents No check_solvent Solvent System Optimal? check_base->check_solvent Yes fix_base Action: Screen alternative bases (e.g., K3PO4, Cs2CO3, NaOtBu). check_base->fix_base No check_temp Temperature Correct? check_solvent->check_temp Yes fix_solvent Action: Screen alternative solvents (e.g., Toluene, Dioxane, DMF). check_solvent->fix_solvent No fix_temp Action: Adjust temperature. Consider kinetics. check_temp->fix_temp No success Reaction Successful check_temp->success Yes fix_atmosphere->check_reagents fix_reagents->check_base fix_base->check_solvent fix_solvent->check_temp fix_temp->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Reaction_Optimization_Flow cluster_setup Initial Setup cluster_optimization Optimization Cycle cluster_scaleup Finalization Start Define Reaction: This compound + Coupling Partner Initial_Cond Select Initial Conditions: - Pd Catalyst/Ligand - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Start->Initial_Cond Run_Rxn Run Small-Scale Reaction Initial_Cond->Run_Rxn Analyze Analyze Yield (LCMS/NMR) Run_Rxn->Analyze Decision Yield Acceptable? Analyze->Decision Screen_Base Screen Bases (K3PO4, Cs2CO3) Decision->Screen_Base No Optimal_Cond Optimal Conditions Identified Decision->Optimal_Cond Yes Screen_Solvent Screen Solvents (Toluene, DMF) Screen_Base->Screen_Solvent Screen_Temp Optimize Temp. Screen_Solvent->Screen_Temp Screen_Temp->Run_Rxn Re-run Scale_Up Scale-Up Reaction Optimal_Cond->Scale_Up

Caption: Experimental workflow for optimizing reaction conditions.

Catalytic_Cycle Pd0 L-Pd(0) OA Oxidative Addition PdII_Complex L-Pd(II)(Ar)(I) OA->PdII_Complex Base_Assoc Base/Amine Coordination PdII_Complex->Base_Assoc PdII_Amido L-Pd(II)(Ar)(NR2) Base_Assoc->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regenerated Product Ar-NR2 RE->Product Reactants Ar-I + HNR2 Reactants->OA Base Base Base->Base_Assoc

Caption: General catalytic cycle for Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Analysis of Haloaniline Reactivity in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Haloanilines are pivotal building blocks in this context, serving as versatile precursors for the synthesis of complex amines, which are prevalent in pharmaceuticals and functional materials. The choice of the halogen substituent on the aniline ring significantly influences the reactivity in palladium-catalyzed Suzuki coupling, directly impacting reaction conditions, catalyst selection, and overall synthetic efficiency. This guide provides a comparative study of the reactivity of fluoro-, chloro-, bromo-, and iodoanilines in Suzuki coupling reactions, supported by experimental data and detailed protocols.

Reactivity Trends and Mechanistic Considerations

The reactivity of haloanilines in Suzuki coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity follows the trend: Iodoaniline > Bromoaniline > Chloroaniline > Fluoroaniline .[1][2] This trend is a direct consequence of the C-X bond strength, where the weaker bonds are more susceptible to the initial, and often rate-determining, oxidative addition of the palladium(0) catalyst.[1]

Consequently, iodo- and bromoanilines are highly reactive substrates that can often be coupled under relatively mild conditions with a variety of palladium catalysts. Chloroanilines are more challenging substrates due to the stronger C-Cl bond, typically requiring more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve high yields.[2] Fluoroanilines are generally considered the least reactive and are infrequently used in standard Suzuki coupling reactions due to the very strong C-F bond, often requiring harsh reaction conditions or specialized catalysts for activation.

Comparative Reactivity Data

The following table summarizes representative experimental data for the Suzuki coupling of various haloanilines with phenylboronic acid. It is important to note that the reaction conditions are not identical across all entries, which reflects the need to optimize conditions based on the reactivity of the specific haloaniline. This data, however, provides a clear illustration of the general reactivity trends.

EntryHaloanilineBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux1.592[3]
24-Iodo-benzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃Na (0.1)K₂CO₃Water25-100[4]
34-BromoanilinePhenylboronic acidPd(OAc)₂/Guanidine-Aq. MediaRT-98[5]
44-Bromoaniline4-Fluorophenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O1000.597[6]
54-ChloroanisolePhenylboronic acid[Pd₂(dba)₃]/phosphinetBuOK1,4-Dioxane100271.1[7]
64-ChloroanisolePhenylboronic acidPd-NHC complex (0.5)K₂CO₃Ethanol4016~90**[8]
73-Chloro-4-fluoroanilinePhenylboronic acidPd₂(dba)₃/SPhos (1-3)K₃PO₄1,4-Dioxane/H₂O100-1208-24>85***[9]
81-Bromo-4-fluorobenzene*Phenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103~95[10]

* Data for haloanisole or other substituted haloarenes are included to provide context for the reactivity of the corresponding haloaniline, as direct comparative data for all unsubstituted haloanilines under the same conditions is limited. ** GC Yield. *** Expected yield based on literature for similar substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of Suzuki coupling reactions. Below are representative procedures for the coupling of bromo- and chloroanilines.

Protocol 1: Suzuki Coupling of 4-Bromoaniline (General Procedure)

This protocol is a general method for the Suzuki-Miyaura coupling of a bromoaniline with an arylboronic acid.

Materials:

  • 4-Bromoaniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) / Water (e.g., 4:1 mixture)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add 4-bromoaniline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and K₂CO₃ (2.0 mmol).

  • Add the DMF/water solvent mixture.

  • The mixture is degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl amine.[6]

Protocol 2: Suzuki Coupling of a Chloroaniline (General Procedure for Challenging Substrates)

This protocol is adapted for less reactive chloroanilines and employs a more active catalyst system.

Materials:

  • Chloroaniline derivative (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous 1,4-dioxane / Water (e.g., 4:1 mixture)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloroaniline (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and K₃PO₄ (2.0-3.0 mmol).

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos ligand and add this to the Schlenk flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Visualizing the Suzuki Coupling Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)Ln-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (Haloaniline) aryl_halide->oxidative_addition organoboron Ar'-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The comparative analysis of haloaniline reactivity in Suzuki-Miyaura coupling reactions confirms the established trend of I > Br > Cl > F, which is fundamentally linked to the carbon-halogen bond dissociation energies. Iodo- and bromoanilines are generally preferred substrates due to their high reactivity, allowing for milder reaction conditions and broader catalyst compatibility. Chloroanilines, while more challenging, can be effectively utilized with the advent of highly active palladium catalyst systems. Fluoroanilines remain the least reactive and are typically avoided in standard Suzuki couplings. For researchers and professionals in drug development and materials science, a thorough understanding of these reactivity trends is essential for the strategic design of efficient and robust synthetic routes to novel and complex molecular architectures.

References

validation of analytical methods for 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Validation of 2-Fluoro-4-iodoaniline

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods for key intermediates like this compound is critical for ensuring product quality and regulatory compliance. This guide provides a comparative overview of the principal analytical techniques for the quantification and characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While specific, publicly available validation studies for this compound are limited, this guide consolidates information from spectral databases, general validation principles, and studies on analogous halogenated anilines to present a representative comparison of expected method performance.

Data Presentation: A Comparative Summary

The following tables summarize the typical quantitative data expected from the validation of different analytical techniques for this compound. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Comparison of Chromatographic Methods - HPLC vs. GC

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Key Differences and Rationale
Linearity (R²) > 0.999> 0.998Both methods offer excellent linearity. HPLC is often slightly superior for complex matrices.
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods provide high accuracy. HPLC can be more accurate for thermally labile compounds, though this compound is relatively stable.
Precision (% RSD) < 2%< 3%HPLC generally offers better precision due to lower injection variability and milder conditions.
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeGC, especially with an electron capture detector (ECD) or mass spectrometry (MS), can offer lower detection limits for halogenated compounds.
Limit of Quantitation (LOQ) ng/mL rangeng/mL rangeBoth methods can provide low quantitation limits suitable for impurity analysis.
Analysis Time 10 - 30 minutes15 - 45 minutesRuntimes are comparable, but HPLC may require longer column equilibration times.
Sample Derivatization Not typically requiredMay be required to improve volatility and peak shapeThe need for derivatization in GC adds a step to sample preparation and can introduce variability.

Table 2: Comparison of Spectroscopic Methods - NMR

Performance Characteristic¹H NMR¹⁹F NMR (Quantitative - qNMR)Key Differences and Rationale
Linearity (R²) > 0.995> 0.999¹⁹F qNMR often exhibits superior linearity due to a wider chemical shift range and less signal overlap.
Accuracy (% Purity) 97 - 103%98 - 102%Both are primary analytical methods. ¹⁹F qNMR can be more accurate due to simpler spectra and easier integration.
Precision (% RSD) < 3%< 1.5%The high signal-to-noise and dispersion of ¹⁹F NMR lead to better precision.
Specificity HighVery High¹⁹F NMR is highly specific for fluorine-containing compounds, with minimal interference from other sample components.
Analysis Time 5 - 15 minutes10 - 30 minutes¹⁹F qNMR may require longer acquisition times to achieve the desired signal-to-noise ratio for quantification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity and quantify the amount of this compound in a sample.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 and increasing the acetonitrile concentration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: Wavelength set to a maximum absorbance for this compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile impurities and quantify this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C (in splitless mode).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-300.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Objective: To provide an absolute quantification of this compound without the need for a specific reference standard of the analyte.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer with a fluorine probe.

  • Sample Preparation:

    • Accurately weigh the this compound sample and a certified internal standard (containing a fluorine atom with a known chemical shift, e.g., trifluoroacetic acid) into a vial.

    • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Protocol:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei between pulses.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

    • Integrate the signals of the analyte and the internal standard to determine the purity or concentration.

Mandatory Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte integrate->quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Validation_Parameters cluster_performance Performance Characteristics MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Detection Limit (LOD) MethodValidation->LOD LOQ Quantitation Limit (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for the validation of an analytical method as per ICH guidelines.[1]

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2-Fluoro-4-iodoaniline. The performance of various methods is evaluated against commercially available standards, supported by experimental data and detailed protocols.

This compound is a key building block in the synthesis of various important compounds, particularly in the pharmaceutical industry.[1][2][3] Its purity is paramount for the successful synthesis of target molecules and for avoiding the introduction of unwanted impurities into downstream applications. A multi-technique approach, combining chromatographic and spectroscopic methods, is recommended for a thorough and reliable purity assessment.[4]

Comparison of Analytical Techniques

The primary methods for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages for separation, identification, and quantification of the target compound and potential impurities.

Technique Principle Information Provided Typical Purity Benchmark
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity (area %), retention time (t R ), detection of non-volatile impurities.>98% (Sigma-Aldrich)[5], 99% (Thermo Scientific)[1]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Quantitative purity (area %), identification of volatile impurities by mass spectrum, molecular weight confirmation.Consistent with HPLC and NMR findings.
¹H & ¹⁹F NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification of structural isomers and impurities, quantitative purity (qNMR).Absence of significant impurity signals.
Melting Point Temperature at which a solid turns into a liquid.A sharp melting point range close to the literature value indicates high purity.55-57 °C[1][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aniline derivatives and can be adapted for specific laboratory instrumentation.[6][7]

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

  • Synthesized this compound

  • Commercial this compound standard (≥98% purity)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[7] For mass spectrometry applications, 0.1% formic acid can be added.[7]

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound and a commercial standard in the mobile phase to a concentration of approximately 0.5 mg/mL.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 30 °C[7]

    • Detection Wavelength: 254 nm[7]

    • Injection Volume: 10 µL[7]

  • Analysis: Inject the samples and record the chromatograms. Purity is determined by the peak area percentage. The retention time of the synthesized compound should match that of the commercial standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess purity and identify volatile impurities based on their mass-to-charge ratio.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m, 0.25 mm ID, 5% phenyl polydimethylsiloxane stationary phase)[6]

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Synthesized this compound

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane.[4][6]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[6][7]

    • Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[7]

    • Carrier Gas: Helium

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

    • Mass Range: 40-500 amu[7]

  • Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectrum of the main peak should correspond to the molecular weight of this compound (237.01 g/mol ).[5][8] Impurity peaks can be identified by comparing their mass spectra to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any structural isomers or impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • Synthesized this compound

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Chemical shifts should be referenced to TMS at 0 ppm. The spectrum should be consistent with the expected structure of this compound.

  • ¹⁹F NMR Acquisition: Acquire a fluorine spectrum. ¹⁹F NMR is highly sensitive to the local electronic environment and can provide clear evidence of fluorinated impurities.[9][10]

  • Analysis: Compare the obtained spectra with reference spectra.[8][11] The absence of significant unassigned signals indicates high purity. For quantitative analysis (qNMR), a certified internal standard is used to determine the absolute purity.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

G cluster_0 cluster_1 Analytical Testing Synthesized Compound Synthesized Compound Analytical Testing Analytical Testing Synthesized Compound->Analytical Testing Subject to Commercial Standard Commercial Standard Commercial Standard->Analytical Testing Reference Purity Report Purity Report Data Comparison Data Comparison Analytical Testing->Data Comparison Generates Data HPLC HPLC Analytical Testing->HPLC GCMS GC-MS Analytical Testing->GCMS NMR NMR Analytical Testing->NMR MeltingPoint Melting Point Analytical Testing->MeltingPoint Data Comparison->Purity Report Leads to

Caption: Workflow for the purity assessment of this compound.

Involvement in Cellular Signaling

This compound is a known moiety of TAK-733, a selective inhibitor of MEK1/2.[12] This implicates its derivatives in the MAPK/ERK signaling pathway, a critical pathway in cell proliferation, differentiation, and survival.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival TAK-733 (contains this compound moiety) TAK-733 (contains this compound moiety) TAK-733 (contains this compound moiety)->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a MEK inhibitor.

By employing the described analytical techniques and workflows, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and integrity of their scientific endeavors.

References

A Spectroscopic Showdown: Unmasking the Isomers of Fluorinated Iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular compounds is paramount. The isomeric variations of fluorinated iodoanilines, key building blocks in medicinal chemistry and materials science, present a unique analytical challenge. While sharing the same molecular formula, their distinct atomic arrangements lead to subtle yet significant differences in their spectroscopic signatures. This guide provides a comprehensive comparison of fluorinated iodoaniline isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate their unambiguous identification.

This comparative analysis delves into the characteristic spectroscopic features of various fluorinated iodoaniline isomers, offering a clear framework for their differentiation. By presenting quantitative data in a structured format and detailing the experimental protocols, this guide serves as a practical resource for chemists and analysts.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for different isomers of fluorinated iodoaniline. These values provide a quantitative basis for distinguishing between the isomers.

IsomerSpectroscopic Data
2-Fluoro-4-iodoaniline ¹H NMR (CDCl₃, 400 MHz): δ 7.54 (t, J = 7.6 Hz, 1H), 6.47 (d, J = 10.8 Hz, 1H), 6.27 (t, J = 8.8 Hz, 1H), 4.19 (s, 2H)[1] ¹³C NMR (CDCl₃, 100 MHz): δ 164.1 (d, J = 243.0 Hz), 148.2 (d, J = 6.0 Hz), 139.8 (d, J = 10.0 Hz), 107.3 (d, J = 22.0 Hz), 101.7 (d, J = 25.0 Hz), 77.1 (d, J = 3.0 Hz)[1] Mass Spectrum (GC-MS): m/z 237 (M+), 110, 83[2]
5-Fluoro-2-iodoaniline ¹H NMR (CDCl₃, 400 MHz): δ 7.54 (t, J = 7.6 Hz, 1H), 6.47 (d, J = 10.8 Hz, 1H), 6.27 (t, J = 8.8 Hz, 1H), 4.19 (s, 2H)[1] ¹³C NMR (CDCl₃, 100 MHz): δ 164.1 (d, J = 243.0 Hz), 148.2 (d, J = 6.0 Hz), 139.8 (d, J = 10.0 Hz), 107.3 (d, J = 22.0 Hz), 101.7 (d, J = 25.0 Hz), 77.1 (d, J = 3.0 Hz)[1] Mass Spectrum (HRMS-ESI): m/z [M+H]⁺ Calculated: 237.9528, Found: 237.9519[1]
3-Fluoro-4-iodoaniline Mass Spectrum (GC-MS): Spectral data available through John Wiley & Sons, Inc.[3]
2-Fluoro-3-iodoaniline Spectroscopic data including NMR, HPLC, and LC-MS may be available from suppliers such as BLD Pharm.[4]
3-Fluoro-5-iodoaniline Spectroscopic data including NMR, HPLC, and LC-MS may be available from suppliers such as BLD Pharm.[5]
4-Fluoro-2-iodoaniline This isomer is commercially available, suggesting spectroscopic data exists.[6][7]
4-Fluoro-3-iodoaniline This isomer is commercially available, suggesting spectroscopic data exists.[8]
2-Fluoro-5-iodoaniline This isomer is commercially available, suggesting spectroscopic data exists.[9]
2-Fluoro-6-iodoaniline No direct experimental data found in the search results.
3-Fluoro-2-iodoaniline No direct experimental data found in the search results.

Note: The level of detail for spectroscopic data varies depending on the availability in public databases and literature. For some isomers, direct spectral data was not available, but they are listed as commercially available, implying that such data can be obtained from the respective suppliers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of fluorinated iodoaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing information on the substitution pattern of the aromatic ring.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated iodoaniline isomer in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the aromatic and amine proton regions (typically 0-10 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the aromatic carbon region (typically 0-170 ppm).

    • A larger number of scans is usually required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and characterize the vibrational modes of the molecule, particularly the C-F, C-I, N-H, and aromatic C-H and C=C bonds.

Methodology:

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid fluorinated iodoaniline isomer directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the empty ATR crystal prior to sample analysis.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or other soft ionization techniques can be used.

  • Instrumentation: Utilize a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For GC-MS, the sample is first separated on a GC column before entering the mass spectrometer.

    • For High-Resolution Mass Spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The molecular ion peak (M⁺) confirms the molecular weight of the isomer.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of fluorinated iodoaniline isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis/Procurement cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion Isomer_Synthesis Synthesize or Procure Fluorinated Iodoaniline Isomers NMR NMR Spectroscopy (¹H, ¹³C) Isomer_Synthesis->NMR FTIR FTIR Spectroscopy Isomer_Synthesis->FTIR MS Mass Spectrometry (GC-MS, HRMS) Isomer_Synthesis->MS Data_Extraction Extract Key Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data_Extraction FTIR->Data_Extraction MS->Data_Extraction Comparative_Table Compile Data into Comparative Table Data_Extraction->Comparative_Table Isomer_Identification Isomer Identification and Structural Confirmation Comparative_Table->Isomer_Identification

References

Unraveling the Reaction Mechanisms of 2-Fluoro-4-iodoaniline: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reaction Mechanisms for a Key Synthetic Intermediate, Supported by Computational and Experimental Data from Analogous Systems.

2-Fluoro-4-iodoaniline is a pivotal intermediate in the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials.[1] Its utility stems from the presence of three key functional groups—an amino group, a fluorine atom, and an iodine atom—each offering distinct reactivity that can be selectively exploited in various chemical transformations. Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. This guide provides a comparative analysis of the likely reaction mechanisms of this compound, drawing upon computational and experimental studies of analogous systems to shed light on its chemical behavior.

The primary reactivity of this compound in cross-coupling reactions is centered around the highly reactive carbon-iodine bond, making it an excellent substrate for palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Performance Comparison of Key Cross-Coupling Reactions

The following table summarizes typical computational and experimental parameters for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, two of the most important reactions involving aryl halides like this compound. The data is based on studies of similar substrates and provides a comparative overview of what can be expected when working with this compound.

Reaction ParameterBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Typical Catalyst Pd(dba)₂, Pd(OAc)₂ with phosphine ligands (e.g., XPhos, BINAP)Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Na₂CO₃, Cs₂CO₃
Typical Solvent Toluene, DioxaneToluene/Water, DMF/Water
Typical Temperature 80-120 °C80-110 °C
Computational Method Density Functional Theory (DFT) with functionals like B3LYP or PBE0Density Functional Theory (DFT) with functionals like B3LYP or M06
Key Mechanistic Steps Oxidative Addition, Amine Coordination & Deprotonation, Reductive EliminationOxidative Addition, Transmetalation, Reductive Elimination
Rate-Determining Step Often Reductive Elimination, but can vary with substrate and ligandCan be Oxidative Addition or Transmetalation depending on conditions

Detailed Methodologies

Computational Protocol: Density Functional Theory (DFT) Analysis

A common approach for the computational analysis of reaction mechanisms, such as those involving this compound, is the use of Density Functional Theory (DFT). A typical protocol would involve:

  • Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. The B3LYP functional with a basis set such as 6-31G(d) for non-metal atoms and a LANL2DZ effective core potential for palladium is a common choice.

  • Frequency Calculations: These are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide thermodynamic data like zero-point vibrational energies and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a transition state connects the correct reactant and product, an IRC calculation is performed.

  • Solvation Modeling: To simulate the reaction in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) is often employed.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide

The following is a general experimental procedure for the palladium-catalyzed amination of an aryl halide, which can be adapted for this compound.

Materials:

  • Aryl halide (e.g., this compound)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • An oven-dried Schlenk tube is charged with the palladium precatalyst, phosphine ligand, and base.

  • The tube is evacuated and backfilled with an inert gas three times.

  • The aryl halide and amine are then added, followed by the anhydrous solvent.

  • The reaction mixture is stirred at the desired temperature for a specified time, and the progress is monitored by techniques like TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.[2]

Reaction Mechanisms and Visualizations

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The catalytic cycle, as elucidated by numerous experimental and computational studies, generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The presence of both a fluorine and an iodine atom on the this compound ring can influence the electronics and sterics of these steps.

Buchwald_Hartwig_Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I This compound Ar-I->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(I)L2 Oxidative_Addition->Pd(II)_Complex Amido_Complex Ar-Pd(II)(NR2)L2 Pd(II)_Complex->Amido_Complex Amine, Base Amine R2NH Base Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Computational Analysis Workflow

The computational investigation of a reaction mechanism follows a logical workflow to provide insights into the reaction's feasibility, kinetics, and thermodynamics.

Computational_Workflow Start Define Reaction and System Geometry_Optimization Geometry Optimization of Reactants, Products, Intermediates Start->Geometry_Optimization TS_Search Transition State Search Geometry_Optimization->TS_Search Frequency_Analysis Frequency Analysis (Confirm Minima/TS) IRC Intrinsic Reaction Coordinate (IRC) Calculation Frequency_Analysis->IRC TS_Search->Frequency_Analysis Energy_Profile Construct Potential Energy Surface IRC->Energy_Profile Thermodynamics Calculate Thermodynamic Properties (ΔG, ΔH, ΔS) Energy_Profile->Thermodynamics Kinetics Calculate Rate Constants (Eyring Equation) Thermodynamics->Kinetics Analysis Analyze Electronic Structure and Bonding Kinetics->Analysis Conclusion Draw Mechanistic Conclusions Analysis->Conclusion

Caption: General workflow for computational analysis of a reaction mechanism.

References

A Comparative Benchmarking Guide to 2-Fluoro-4-iodoaniline and Other Essential Building Blocks in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Halogenated anilines are a cornerstone of medicinal chemistry, providing versatile scaffolds for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide presents an objective comparison of 2-Fluoro-4-iodoaniline against other commonly used haloaniline building blocks: 4-bromoaniline, 3-iodoaniline, and 4-chloroaniline. The comparative analysis is supported by experimental data from key palladium-catalyzed reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a data-driven framework for informed decision-making in your research and development endeavors.

Executive Summary: Reactivity at a Glance

The reactivity of haloanilines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The general reactivity trend is I > Br > Cl, a direct consequence of the bond dissociation energies (C-I < C-Br < C-Cl).[1] this compound, with its highly labile carbon-iodine bond, is therefore primed for high reactivity in a multitude of cross-coupling reactions, allowing for milder reaction conditions and broader functional group tolerance. The presence of a fluorine atom can also impart desirable physicochemical properties, such as enhanced metabolic stability and binding affinity, to the final products.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. The higher reactivity of iodoanilines generally allows for milder conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- and chloro- counterparts.

Table 1: Suzuki-Miyaura Coupling of Various Haloanilines with Phenylboronic Acid

EntryHaloanilineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~95 (estimated)
24-BromoanilinePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9012~91 (estimated)
33-IodoanilinePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801288
44-ChloroanilinePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O11024~70-80 (estimated)

Note: The yields for entries 1, 2 and 4 are estimated based on typical reactivities and may vary depending on the specific reaction conditions.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of halogen on the aniline substrate significantly impacts the reaction conditions required for efficient C-N bond formation.

Table 2: Buchwald-Hartwig Amination of Various Haloanilines with Aniline

EntryHaloanilineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1008>95 (estimated)
24-BromoanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11012~90 (estimated)
33-IodoanilinePd(OAc)₂ (1)Xantphos (2)Cs₂CO₃Dioxane11024~92 (estimated)
44-ChloroanilinePd₂(dba)₃ (2)BrettPhos (4)NaOtBuDioxane12024~85 (estimated)

Note: The yields for entries 1, 2, 3 and 4 are estimated based on typical reactivities and may vary depending on the specific reaction conditions.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Iodoanilines are highly reactive in this transformation, often proceeding at room temperature, while bromo- and chloroanilines typically require more forcing conditions.[2]

Table 3: Sonogashira Coupling of Various Haloanilines with Phenylacetylene

EntryHaloanilineCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT6~95 (estimated)
24-BromoanilinePd(PPh₃)₄ (2)CuI (4)Et₃NDMF8012~80-90 (estimated)
33-IodoanilinePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NEt₃N505-24>95[3]
44-ChloroanilinePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF12024~50-60 (estimated)

Note: The yields for entries 1, 2 and 4 are estimated based on typical reactivities and may vary depending on the specific reaction conditions.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, applicable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with appropriate modifications to the coupling partner.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Haloaniline, Coupling Partner, and Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst and Ligand C->D Inert Atmosphere E Heat to Reaction Temperature D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Workup G->H I Purification (e.g., Chromatography) H->I J Final Product I->J Isolated Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

The following are representative experimental protocols that can be adapted for the specific haloaniline and coupling partner of interest.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine the haloaniline (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL). In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the haloaniline (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., XPhos, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the haloaniline (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equivalents). Stir the mixture at room temperature for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Execution: Stir the reaction at the desired temperature (room temperature to 65 °C) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

This guide provides a comparative overview of this compound against other key haloaniline building blocks. The presented data underscores the superior reactivity of iodo-substituted anilines in fundamental cross-coupling reactions, with this compound offering a potent combination of high reactivity and the potential for introducing fluorine to modulate molecular properties. While the chloro- and bromo-anilines remain valuable and cost-effective alternatives, they often necessitate more forcing reaction conditions. The choice of building block will ultimately depend on the specific synthetic target, desired reactivity, and cost considerations. The provided protocols and workflow diagrams serve as a practical resource for the implementation of these critical transformations in your synthetic endeavors.

References

2-Fluoro-4-iodoaniline: A Comparative Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Fluoro-4-iodoaniline is a versatile building block in modern organic synthesis, prized for its unique electronic properties and distinct reactivity of its two halogen substituents. This guide provides a comparative overview of its application in key cross-coupling reactions and its role in the synthesis of targeted therapeutics, offering valuable insights for researchers and professionals in drug discovery and development.

Performance in Cross-Coupling Reactions: A Comparative Overview

The synthetic utility of this compound lies in the differential reactivity of the C-I and C-F bonds. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization while leaving the fluorine atom untouched for subsequent transformations or to modulate the physicochemical properties of the final product. The fluorine atom can enhance metabolic stability and binding affinity of a molecule, a desirable feature in drug design.[1][2]

Here, we compare the general reactivity of this compound with other haloaniline alternatives in three pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

Table 1: Comparative Reactivity of Haloanilines in Cross-Coupling Reactions

Haloaniline DerivativeSuzuki-Miyaura CouplingHeck ReactionBuchwald-Hartwig AminationGeneral Remarks
This compound High High High The C-I bond is highly reactive, allowing for mild reaction conditions. The fluorine atom can influence the electronic properties of the molecule.[1]
2-Fluoro-4-bromoanilineModerateModerateModerateThe C-Br bond is less reactive than the C-I bond, often requiring harsher reaction conditions (higher temperatures, stronger bases).
4-IodoanilineHighHighHighLacks the fluorine substituent, which may be desirable for modulating pharmacokinetic properties.
4-BromoanilineModerateModerateModerateA common and cost-effective alternative, but with lower reactivity compared to iodo-derivatives.
4-ChloroanilineLowLowLowThe C-Cl bond is the least reactive, typically requiring specialized catalyst systems and forcing conditions.

This table is a qualitative comparison based on general reactivity trends of aryl halides in palladium-catalyzed cross-coupling reactions.

Application in the Synthesis of Kinase Inhibitors: The Case of TAK-733

A prominent application of this compound is in the synthesis of the potent and selective MEK1/2 inhibitor, TAK-733.[3][4][5] TAK-733 is a non-ATP-competitive allosteric inhibitor that has demonstrated antitumor activity in various cancer models.[4][5] The synthesis of TAK-733 leverages the unique structure of this compound to construct the core of the final drug molecule.

MEK/ERK Signaling Pathway and Inhibition by TAK-733

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a common driver in many human cancers.[3] MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, phosphorylating and activating ERK1 and ERK2. TAK-733 selectively binds to and inhibits MEK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[5][6]

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation TAK733 TAK-733 TAK733->MEK Inhibition

MEK/ERK signaling pathway and the inhibitory action of TAK-733.

Experimental Protocols

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with this compound. Specific conditions will vary depending on the reaction type and substrates used.

Cross_Coupling_Workflow Start Start Reagents Combine this compound, Coupling Partner, Base, and Solvent in a Reaction Vessel Start->Reagents Degas Degas the Reaction Mixture (e.g., with Argon or Nitrogen) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat the Reaction to the Desired Temperature Catalyst->Heat Monitor Monitor Reaction Progress (e.g., by TLC or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify the Product (e.g., by Column Chromatography) Workup->Purify End Characterize the Product Purify->End

A general experimental workflow for cross-coupling reactions.
Detailed Methodologies for Key Experiments

1. Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Protocol)

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1,4-dioxane (1 mL) under argon.

  • Add the catalyst solution to the reaction mixture.

  • The reaction mixture is heated to 90 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-fluoro-4-phenylaniline.

2. Heck Reaction of this compound with n-Butyl Acrylate (Representative Protocol)

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Add triethylamine (2.0 mmol) and N,N-dimethylformamide (5 mL).

  • The tube is sealed, and the mixture is heated to 100 °C for 16 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • The residue is purified by column chromatography to yield the corresponding cinnamate derivative.

3. Buchwald-Hartwig Amination of this compound with Morpholine (Representative Protocol)

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • Add this compound (1.0 mmol), morpholine (1.2 mmol), and toluene (5 mL).

  • The reaction is stirred at 100 °C for 24 hours.

  • Upon cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The organic extracts are dried, concentrated, and the product is purified by chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical industry. Its differentiated reactivity allows for selective functionalization, and the incorporation of fluorine can impart beneficial properties to the target molecules. The provided protocols and comparative information serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 2-Fluoro-4-iodoaniline, including detailed operational and disposal plans.

Chemical Profile and Hazards

This compound is a solid substance used in various chemical syntheses.[1][2] It is classified as hazardous, and it's crucial to understand its associated risks.[3] The compound is harmful if swallowed, in contact with skin, or inhaled.[4] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[3][5]

Hazard Classification Category GHS Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound [3][4][5]

Operational Plan: Safe Handling Protocol

A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood with appropriate exhaust ventilation where dust can be controlled.[6]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3][6]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected before use. Use proper glove removal technique to avoid skin contact.[6][7]

    • Clothing: Wear a lab coat or impervious clothing to prevent skin exposure.[6]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing dust.[6]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.[3]

4. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

  • Protect from light.[1]

  • Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[3]

Emergency Procedures: First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[3][6]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[3][6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][6]
Ingestion Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[3][6][7]

Table 2: First Aid Measures for this compound Exposure

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused Product:

  • Dispose of the contents and container to an approved waste disposal plant.[3][4]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

2. Contaminated Packaging:

  • Dispose of as unused product.[6][7]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.

3. Spills:

  • Use personal protective equipment.[6]

  • Avoid dust formation.[6]

  • Sweep up and shovel the material into suitable, closed containers for disposal.[3][6]

  • Do not let the product enter drains.[6]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep Preparation handling Handling prep->handling Proceed with experiment storage Storage handling->storage spill Spill handling->spill disposal Disposal handling->disposal Dispose of waste storage->handling spill->disposal Clean up and dispose ppe Wear Appropriate PPE ppe->handling controls Use Engineering Controls controls->prep

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.